molecular formula C9H11NO2 B2458784 Methyl 2-(4-aminophenyl)acetate CAS No. 17841-68-8; 39552-81-3

Methyl 2-(4-aminophenyl)acetate

Cat. No.: B2458784
CAS No.: 17841-68-8; 39552-81-3
M. Wt: 165.192
InChI Key: TVIVLENJTXGRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-aminophenyl)acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-aminophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-aminophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIVLENJTXGRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39552-81-3
Record name methyl 2-(4-aminophenyl)acetate
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Foundational & Exploratory

Methyl 2-(4-aminophenyl)acetate CAS 39552-81-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS 39552-81-3 | A Critical Synthon in Pharmaceutical Development

Executive Summary

Methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3) is a bifunctional aromatic ester serving as a pivotal intermediate in the synthesis of β3-adrenergic receptor agonists (e.g., Vibegron) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural duality—possessing a nucleophilic primary amine and an electrophilic ester moiety—allows for versatile orthogonal functionalization.[1][2] This guide outlines its physicochemical profile, validated synthetic routes, critical handling protocols, and its application in heterocycle formation.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists primarily as a viscous liquid or low-melting solid at room temperature.[1][2] Its stability is compromised by oxidative darkening upon exposure to air, necessitating rigorous storage controls.[1][2]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name Methyl 2-(4-aminophenyl)acetate
CAS Number 39552-81-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Yellow to brown viscous liquidMay crystallize upon prolonged cold storage.[1][3]
Boiling Point ~298 °C (Predicted)Decomposes at high temperatures.[1][2]
Density 1.145 g/cm³At 25 °C.
Solubility DMSO, Methanol, Ethyl Acetate, DCMSparingly soluble in water.[1]
pKa (Amine) ~4.8 - 5.0Weakly basic aniline derivative.[1][2]
Storage 2–8 °C (Inert Atmosphere)Hygroscopic and air-sensitive.[2]

Synthetic Pathways & Process Chemistry[1][2]

The industrial preparation of Methyl 2-(4-aminophenyl)acetate predominantly follows the reduction of its nitro-precursor. This route minimizes side reactions associated with direct esterification of the amino-acid, which can lead to polymerization.[1][2]

Primary Route: Catalytic Hydrogenation

The most scalable method involves the catalytic hydrogenation of Methyl 4-nitrophenylacetate.[1][2] This process preserves the ester functionality while selectively reducing the nitro group.[1][2]

Protocol:

  • Substrate: Methyl 4-nitrophenylacetate (1.0 eq).

  • Solvent: Methanol or Ethyl Acetate (0.1 M concentration).

  • Catalyst: 10% Pd/C (5 mol% loading).

  • Conditions: H₂ atmosphere (balloon or 1–3 bar), RT, 2–4 hours.

  • Workup: Filtration through Celite to remove Pd/C; concentration in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc) if darkening occurs.[1][2]

Visualization: Synthesis Workflow

The following diagram illustrates the primary reduction pathway and an alternative esterification route, highlighting the logic of protecting group strategy.

Synthesis_Pathway Nitro_Acid 4-Nitrophenylacetic Acid Nitro_Ester Methyl 4-nitrophenylacetate (Precursor) Nitro_Acid->Nitro_Ester Esterification (MeOH, H2SO4) Amino_Acid 4-Aminophenylacetic Acid Nitro_Acid->Amino_Acid Reduction Target Methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3) Nitro_Ester->Target Reduction (H2, Pd/C) High Yield / Scalable Amino_Acid->Target Esterification (Risk of Polymerization)

Figure 1: Comparative synthetic routes. The green path represents the preferred industrial workflow to avoid self-condensation byproducts.

Reactivity & Synthetic Utility[1][2]

Methyl 2-(4-aminophenyl)acetate is a "linchpin" intermediate.[2] Its reactivity profile is defined by the aniline nitrogen (nucleophile) and the ester carbonyl (electrophile).

Vibegron & Pharmaceutical Synthesis

In the context of Vibegron (a β3-adrenergic agonist for overactive bladder), this molecule acts as a core scaffold.[1][2] The aniline moiety typically undergoes amide coupling or reductive amination, while the ester serves as a handle for cyclization or further derivatization.[1][2]

Oxidative Cyclization to Oxindoles

A critical application is the transformation into oxindole derivatives (indolin-2-ones), which are ubiquitous in kinase inhibitors.[1][2]

Mechanism: The "Stollé synthesis" or modern oxidative variants can cyclize the aniline onto the alpha-carbon or carbonyl.[1][2] However, a more common modern approach involves:

  • Acylation: Reaction of the amine with an alpha-haloacetyl halide.[1][2]

  • Cyclization: Friedel-Crafts alkylation or Pd-catalyzed intramolecular cyclization.[1][2]

Visualization: Reactivity Logic

Reactivity_Logic cluster_reactions Divergent Synthetic Applications Target Methyl 2-(4-aminophenyl)acetate Oxindole Oxindole Scaffolds (Kinase Inhibitors) Target->Oxindole Oxidative Cyclization or Pd-Catalysis Amide Amide Coupling (e.g., Vibegron Intermediate) Target->Amide N-Acylation (R-COCl / EDC) Heterocycle Indoline Derivatives Target->Heterocycle Intramolecular Condensation

Figure 2: Divergent reactivity profile showing the transformation of the aniline and ester moieties into high-value pharmacophores.

Analytical Benchmarking

To ensure process integrity, the following spectral characteristics must be met.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

  • δ 7.05 ppm (d, 2H): Aromatic protons ortho to the acetate group.[1]

  • δ 6.65 ppm (d, 2H): Aromatic protons ortho to the amine (shielded by electron donation).

  • δ 3.68 ppm (s, 3H): Methyl ester singlet (–OCH ₃).

  • δ 3.52 ppm (s, 2H): Benzylic methylene singlet (Ar–CH ₂–CO).[1]

  • δ 3.0–4.0 ppm (br s, 2H): Amine protons (–NH ₂), shift varies with concentration/solvent.[1]

Mass Spectrometry (LC-MS)[8]
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 166.09 m/z.[1]

  • Fragment: Loss of –OCH₃ (31 Da) is common.[1]

Handling & Stability Protocols

Safety Warning: This compound is an irritant and potentially harmful if swallowed (H302, H315, H319).[1]

  • Oxidation Control: The aniline group is prone to oxidation, turning the liquid from yellow to dark brown/black.[1][2]

    • Protocol: Store under Argon or Nitrogen.[1][2]

    • Storage: -20 °C is preferred for long-term stability; 2–8 °C is acceptable for active use.[1][2]

  • Hygroscopicity: The ester can hydrolyze under basic, aqueous conditions.[1][2]

    • Protocol: Keep containers tightly sealed.[1][2] Use anhydrous solvents for reactions.[1][2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Work in a fume hood to avoid inhalation of vapors.[1][2]

References

  • Sigma-Aldrich. Methyl 2-(4-aminophenyl)acetate Product Specification & SDS.[1][2]

  • Veeprho. Methyl 2-(4-aminophenyl)acetate (Vibegron Impurity) Profile.[2][4]

  • PubChem. Compound Summary: Methyl 2-(4-aminophenyl)acetate (CID 2761030).[2]

  • ChemicalBook. Synthesis and Properties of Methyl 4-aminophenylacetate.

  • National Institutes of Health (PMC). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (Contextual reference for oxindole formation chemistry).

Sources

Methyl 2-(4-aminophenyl)acetate vs. 4-aminophenylacetic acid methyl ester synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The Nomenclature Paradox: Methyl 2-(4-aminophenyl)acetate vs. 4-Aminophenylacetic Acid Methyl Ester in Pharmaceutical Development

Executive Summary

In pharmaceutical development and chemical procurement, database fragmentation caused by synonymous nomenclature frequently leads to supply chain redundancies and literature blind spots. A classic example of this is the divergence between the strict IUPAC name Methyl 2-(4-aminophenyl)acetate and its traditional counterpart, 4-aminophenylacetic acid methyl ester [1].

This whitepaper establishes the chemical ontology of this compound, proving that both terms describe the exact same molecular entity (CAS: 39552-81-3)[2]. Furthermore, it outlines the compound's critical role as an active pharmaceutical ingredient (API) intermediate, details a self-validating synthetic protocol, and explores its significance in impurity profiling for modern therapeutics[3].

Chemical Ontology & Structural Equivalence

The confusion surrounding this compound stems from the rules of chemical nomenclature.

  • IUPAC Convention (Methyl 2-(4-aminophenyl)acetate): This naming system prioritizes the esterified two-carbon chain as the parent structure ("acetate"). The phenyl ring is treated as a substituent on carbon-2, and the amino group is located at position 4 of that ring[4].

  • Traditional Convention (4-aminophenylacetic acid methyl ester): This system prioritizes the parent acid ("4-aminophenylacetic acid") and simply denotes that it has undergone esterification with methanol.

Despite the semantic difference, both names resolve to the same InChIKey (TVIVLENJTXGRAM-UHFFFAOYSA-N) and describe a highly versatile bifunctional molecule containing both a primary aromatic amine and a methyl ester[4].

Table 1: Quantitative Physicochemical Properties [1][4]

PropertyValueStructural Significance
CAS Registry Number 39552-81-3Universal identifier linking all synonyms.
Molecular Formula C9H11NO2Dictates a monoisotopic mass of 165.0790 Da.
Molecular Weight 165.19 g/mol Critical for stoichiometric calculations in coupling.
Topological Polar Surface Area (TPSA) 52.3 ŲIndicates good membrane permeability profile.
LogP 1.1Suggests moderate lipophilicity, ideal for API building blocks.

Strategic Applications in Drug Development

The bifunctional nature of Methyl 2-(4-aminophenyl)acetate allows orthogonal reactivity: the amine can participate in amidation or cross-coupling reactions, while the ester remains protected or is subsequently hydrolyzed.

  • Vibegron API Synthesis & Impurity Profiling: In the synthesis of Vibegron (a beta-3 adrenergic agonist), this compound is utilized as a fundamental building block. However, trace amounts of unreacted ester can persist through crystallization, leading to the formation of the VIB4 Impurity . Regulatory control of this para-aminophenyl ester impurity is critical, as primary amines can be highly reactive and potentially genotoxic[3].

  • Kinase Inhibitors: The compound is a vital intermediate in the synthesis of heterocyclic Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a crucial mediator in B-cell receptor signaling, making these inhibitors highly valuable for treating autoimmune diseases and B-cell malignancies like Mantle Cell Lymphoma[5].

  • Agrochemical Development: Beyond human therapeutics, the amine group is used to synthesize benzothiazole-based succinate dehydrogenase (SDH) inhibitors, which exhibit potent broad-spectrum fungicidal activity against pathogens like Sclerotinia sclerotiorum[6].

Workflow A 4-Nitrophenylacetic Acid (Nitro Precursor) C Methyl 4-nitrophenylacetate (Intermediate) A->C Esterification (MeOH, H+) B 4-Aminophenylacetic Acid (Parent Acid) D Methyl 2-(4-aminophenyl)acetate CAS: 39552-81-3 B->D Esterification (MeOH, SOCl2) C->D Reduction (H2, Pd/C) E Target API Synthesis (e.g., Vibegron, Syk Inhibitors) D->E Amidation / Coupling F VIB4 Impurity Profiling (Quality Control) D->F Trace Unreacted Ester

Fig 1. Synthetic pathways and API impurity lifecycle of Methyl 2-(4-aminophenyl)acetate.

Self-Validating Synthetic Methodology

The most direct route to synthesize Methyl 2-(4-aminophenyl)acetate is the esterification of 4-aminophenylacetic acid. The following protocol utilizes thionyl chloride (SOCl2) rather than standard Fisher esterification (H2SO4) to drive the reaction to completion through in-situ dehydration[7][8].

Step-by-Step Protocol
  • Preparation: Suspend 4-aminophenylacetic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Causality: Methanol acts as both the solvent and the nucleophilic reactant. The suspension is cooled to 0°C in an ice bath to control the highly exothermic reaction with SOCl2 and prevent the formation of dark, oxidized polymeric byproducts.

  • Activation: Add Thionyl Chloride (SOCl2, 3.0 eq) dropwise over 30 minutes.

    • Causality: SOCl2 reacts with methanol to generate HCl gas and dimethyl sulfite. The anhydrous HCl protonates the primary amine (forming an unreactive anilinium salt, protecting it from side reactions) while simultaneously catalyzing the esterification of the carboxylic acid.

  • Propagation: Remove the ice bath and stir the solution at room temperature for 12 hours[7].

  • Concentration: Remove excess methanol and volatile byproducts via vacuum distillation, yielding a pale yellow solid (the hydrochloride salt of the target ester).

  • Neutralization (Critical Step): Dissolve the crude solid in dichloromethane (DCM) and wash vigorously with 1M KOH or saturated aqueous NaHCO3 until the aqueous phase reaches pH > 8.

    • Causality: The alkaline wash deprotonates the anilinium salt, converting the molecule back into its free base form, which selectively partitions into the organic DCM layer.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and evaporate under reduced pressure to yield the free base product[7].

Analytical Validation System

To ensure the integrity of the synthesized compound, the protocol must be validated using orthogonal analytical techniques. The disappearance of the carboxylic acid proton and the emergence of a methyl singlet are the primary diagnostic markers.

Table 2: Diagnostic Analytical Data for Validation [7]

Analytical MethodDiagnostic SignalAssignmentRationale for Validation
1H NMR (DMSO-d6) δ 3.61 (s, 3H)-OCH3 (Ester Methyl)Confirms the successful addition of the methyl group via esterification.
1H NMR (DMSO-d6) δ 3.71 (s, 2H)-CH2- (Aliphatic)Alpha protons adjacent to the carbonyl group; remains intact.
1H NMR (DMSO-d6) δ 7.28 (d), 7.35 (d)Aromatic ProtonsConfirms the para-substituted AB spin system of the benzene ring.
LC-MS (ESI+) m/z 166.0869[M+H]+Validates the exact monoisotopic mass of the target compound.

Conclusion

The distinction between Methyl 2-(4-aminophenyl)acetate and 4-aminophenylacetic acid methyl ester is purely semantic, yet this synonymy creates tangible hurdles in literature reviews, API impurity profiling, and chemical procurement. By recognizing CAS 39552-81-3 as the definitive identifier, researchers can streamline the acquisition and application of this crucial building block. Whether utilized in the synthesis of advanced kinase inhibitors, agrochemical SDH inhibitors, or monitored as the VIB4 impurity in Vibegron, mastering the chemistry and analytical validation of this compound is essential for modern drug development.

References

  • echemi.com - Buy methyl 2-(4-aminophenyl)acetate. 9

  • CymitQuimica - Methyl 2-(4-aminophenyl)acetate - CymitQuimica. 1

  • Veeprho - Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. 3

  • Journal of Agricultural and Food Chemistry (ACS) - Design of Novel Benzothiazole-Based Succinate Dehydrogenase Inhibitors Inspired by Polyrhachis dives. 6

  • Google Patents - EP2699572A1 - Heterocyclic compounds as kinase inhibitors. 5

  • Synblock - CAS 39552-81-3 | methyl 2-(4-aminophenyl)acetate. 2

  • PubChem (NIH) - Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030. 4

  • Royal Society of Chemistry - Coordination chemistry of flexible benzene-1,3,5-tricarboxamide derived carboxylates. 7

  • Google Patents - US8796330B2 - Inhibitors of histone deacetylase and prodrugs thereof. 8

Sources

An In-Depth Technical Guide to the Solubility of Methyl 2-(4-aminophenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of methyl 2-(4-aminophenyl)acetate, a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and offers insights into the expected solubility profile of this compound in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of a compound like methyl 2-(4-aminophenyl)acetate is paramount. It influences everything from reaction kinetics and purification strategies to formulation development and bioavailability. An in-depth knowledge of a compound's solubility characteristics in various organic solvents is therefore not just advantageous, but essential for efficient and effective research and development.

Physicochemical Properties of Methyl 2-(4-aminophenyl)acetate

A foundational understanding of the physicochemical properties of methyl 2-(4-aminophenyl)acetate is crucial for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Physical Form Yellow to Brown Liquid[2]
Structure

The structure of methyl 2-(4-aminophenyl)acetate reveals key functional groups that govern its solubility: an aromatic ring, a primary amine group (-NH₂), and a methyl ester group (-COOCH₃). The interplay of these groups dictates the molecule's polarity and its capacity for hydrogen bonding, which are the primary determinants of its solubility in different organic solvents. The aromatic ring is nonpolar, the amine group is polar and can act as a hydrogen bond donor, and the ester group is polar and can act as a hydrogen bond acceptor.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Polarity and Hydrogen Bonding

The polarity of both the solute and the solvent is a key factor. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Methyl 2-(4-aminophenyl)acetate possesses both polar (amine and ester groups) and nonpolar (phenyl ring) characteristics, suggesting it will have a nuanced solubility profile.

  • Hydrogen Bond Donors and Acceptors: The primary amine group can donate hydrogen bonds, while the carbonyl oxygen of the ester group and the nitrogen of the amine group can accept hydrogen bonds. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be good solvents for this compound.

Dielectric Constant

The dielectric constant of a solvent is a measure of its ability to separate ions. While methyl 2-(4-aminophenyl)acetate is a neutral molecule, the polarity of the solvent, often correlated with its dielectric constant, influences its ability to solvate the polar portions of the molecule.

Expected Solubility Profile of Methyl 2-(4-aminophenyl)acetate

SolventSolvent TypeExpected SolubilityRationale
Methanol Polar ProticHighCapable of hydrogen bonding with both the amine and ester groups.
Ethanol Polar ProticHighSimilar to methanol, it can engage in hydrogen bonding.
Acetone Polar AproticHighA good hydrogen bond acceptor for the amine group.
Ethyl Acetate Moderately Polar AproticModerate to HighThe ester functionality is compatible with the solute's ester group.
Dichloromethane Moderately Polar AproticModerate to HighCan interact with the polar groups of the solute.
Acetonitrile Polar AproticModerateA polar solvent that can interact with the polar functionalities.
Toluene Nonpolar AromaticModerate to LowThe aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking.
Hexane Nonpolar AliphaticLowLacks the polarity and hydrogen bonding capability to effectively solvate the polar groups of the solute.

Disclaimer: The expected solubility is an estimation based on chemical principles and data from structurally related compounds. Experimental verification is essential for precise quantitative data.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a compound like methyl 2-(4-aminophenyl)acetate.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3][4][5]

  • Preparation of Saturated Solution:

    • Add an excess amount of methyl 2-(4-aminophenyl)acetate to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The excess solid ensures that the solution reaches saturation.

    • Place the sealed container in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved solute.

    • Prepare a calibration curve using standard solutions of methyl 2-(4-aminophenyl)acetate of known concentrations to quantify the concentration in the test sample.

  • Calculation:

    • Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Gravimetric Analysis: A Direct Measurement

Gravimetric analysis provides a direct measurement of solubility by determining the mass of the solute dissolved in a known mass or volume of the solvent.[6][7][8]

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the shake-flask method (Step 1).

  • Isolation of Solute:

    • Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, solvent-resistant container (e.g., a glass petri dish or evaporating dish).

  • Solvent Evaporation:

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.

  • Mass Determination:

    • Once the solvent has been completely removed, re-weigh the container with the dried solute.

    • The mass of the dissolved solute is the difference between the final mass and the initial mass of the empty container.

  • Calculation:

    • Calculate the solubility by dividing the mass of the solute by the volume or mass of the solvent used.

Visualization of Key Concepts and Workflows

To further elucidate the principles and procedures discussed, the following diagrams are provided.

Factors Influencing Solubility

G Solubility Solubility Solute_Properties Solute Properties Solubility->Solute_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties Temperature Temperature Solubility->Temperature Pressure Pressure Solubility->Pressure Polarity Polarity Solute_Properties->Polarity Hydrogen Bonding Hydrogen Bonding Solute_Properties->Hydrogen Bonding Molecular Size Molecular Size Solute_Properties->Molecular Size Solvent_Properties->Polarity Solvent_Properties->Hydrogen Bonding Dielectric Constant Dielectric Constant Solvent_Properties->Dielectric Constant

Caption: Interplay of factors governing the solubility of a compound.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute aliquot D->E F Analyze by HPLC or UV-Vis E->F G Calculate concentration F->G H H G->H Solubility Data

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of methyl 2-(4-aminophenyl)acetate in organic solvents. While precise quantitative data remains to be experimentally determined, the theoretical principles and the expected solubility profile outlined herein offer a solid foundation for researchers. The detailed experimental protocols provide a clear roadmap for obtaining accurate and reliable solubility data.

For drug development professionals, the next logical step would be to perform the described experiments to generate a quantitative solubility dataset for this compound in a range of pharmaceutically relevant solvents. This data would be invaluable for optimizing reaction conditions, developing purification strategies, and informing pre-formulation studies. Furthermore, investigating the effect of temperature on solubility would provide crucial thermodynamic insights into the dissolution process.

References

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link][9]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link][3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. [Link][1]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2016). 7th Edition. Wiley-VCH. [Link][10][11][12]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link][6]

  • Pan, H., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link][13]

  • G. A. L. A. (n.d.). Determination of Solubility by Gravimetric Method. [Link][7]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][4]

  • LibreTexts Chemistry. (2020). 8: Identification of Unknowns (Experiment). [Link]

  • Wikipedia. (n.d.). Gravimetric analysis. [Link]

  • ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. [Link][10][11]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

Sources

Physicochemical Profiling: Methyl 2-(4-aminophenyl)acetate

[1]

Executive Summary

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is a critical intermediate in the synthesis of pharmaceutical agents, including the

Vibegron12

This guide defines the core physicochemical parameters (pKa and logP ) required for ADME prediction, formulation stability, and analytical method development. It specifically addresses the experimental challenges posed by ester hydrolysis during standard aqueous profiling.

Core Physicochemical Data

The following values represent the consensus of experimental data and high-fidelity predictive models calibrated against structural analogs (e.g., 4-aminophenylacetic acid and aniline).

ParameterValueConfidenceContext
pKa (Base) 4.2 – 4.4 High (Predicted)Refers to the conjugate acid of the aniline nitrogen (

). Slightly lower than aniline (4.6) due to the inductive electron-withdrawing effect of the ester group.
logP (Oct/Wat) 1.1 High (Experimental)Indicates moderate lipophilicity. The molecule is sufficiently permeable for oral absorption but retains reasonable aqueous solubility.
Molecular Weight 165.19 g/mol ExactFormula:

Physical State Low-melting Solid / OilExperimentalOften appears as a yellow-to-brown liquid or low-melting solid depending on purity.
Stability Hydrolysis Prone CriticalThe methyl ester is susceptible to rapid hydrolysis in alkaline media (

) and enzymatic environments (esterases).

Theoretical Framework & Structure-Property Relationships

The pKa Context: Electronic Effects

The pKa of Methyl 2-(4-aminophenyl)acetate is governed by the availability of the lone pair on the nitrogen atom.

  • Aniline Baseline: Unsubstituted aniline has a pKa of ~4.6.

  • Substituent Effect: The substituent at the para position is the methyl acetate group (

    
    ).
    
    • The methylene bridge (

      
      ) acts as an insulator, preventing direct resonance conjugation between the ester carbonyl and the aromatic ring.
      
    • However, the ester group exerts a weak inductive electron-withdrawing effect (-I) through the sigma bonds. This reduces the electron density on the nitrogen slightly compared to aniline, destabilizing the protonated form and lowering the pKa to the 4.2–4.4 range.

The logP Context: Lipophilicity Balance

With a logP of 1.1 , the molecule occupies a "sweet spot" for fragment-based drug design:

  • Hydrophobic Contribution: The phenyl ring and methyl group provide lipophilicity.

  • Hydrophilic Contribution: The amine (H-bond donor/acceptor) and ester (H-bond acceptor) moderate the hydrophobicity.

  • Implication: This logP suggests the compound will freely cross biological membranes via passive diffusion but will require pH control (acidification) to maintain high aqueous solubility in formulation.

Experimental Methodologies

Standard aqueous protocols often fail for this molecule due to the hydrolytic instability of the methyl ester. The following protocols are designed to mitigate degradation artifacts.

Protocol A: UV-Metric pKa Determination (Spectrophotometric)

Recommended over potentiometric titration to minimize hydrolysis time.

Principle: The UV absorption spectrum of the aniline chromophore changes significantly between its protonated (cationic) and neutral forms. This method uses low concentrations and rapid data acquisition.

Workflow Logic:

pKa_WorkflowStartSample Preparation(10 µM in Water/MeOH)AcidifyAcidify to pH 2.0(Ensure 100% Protonation)Start->AcidifyTitrateFast Titration (Base)Target pH 2.0 -> 7.0 onlyAcidify->TitrateMeasureAcquire UV Spectra(230-350 nm) at each stepTitrate->MeasureMeasure->TitrateNext pH incrementCalcDeconvolute SpectraCalculate pKaMeasure->CalcData CompleteWarningSTOP at pH 7.5(Prevent Hydrolysis)Measure->WarningpH > 7.5

Figure 1: Rapid UV-Metric pKa determination workflow designed to avoid alkaline hydrolysis.

Step-by-Step Protocol:

  • Preparation: Dissolve the compound in a minimal amount of methanol, then dilute with 0.1 M HCl to a final concentration of ~10-50 µM.

  • Baseline: Record the UV spectrum of the fully protonated species (pH ~2). Key shifts usually occur around 280 nm (B-band of aniline).

  • Titration: Use an autotitrator to add small aliquots of KOH.

  • Critical Control: Do not exceed pH 7.5. The pKa is ~4.3, so the transition is complete by pH 6.3 (

    
    ). Going to pH 10 will hydrolyze the ester to 4-aminophenylacetic acid (which has a different UV profile), invalidating the result.
    
  • Calculation: Plot absorbance vs. pH at

    
     and fit to the Henderson-Hasselbalch equation.
    
Protocol B: High-Throughput logP (HPLC Method)

Recommended over Shake-Flask to avoid phase separation issues with emulsions.

Principle: Retention time on a C18 column correlates linearly with logP for structurally related compounds.

Workflow Logic:

logP_WorkflowStandardsInject Calibration Standards(Known logP: Aniline, Toluene, etc.)DeadTimeDetermine Dead Time (t0)(Uracil or NaNO3)Standards->DeadTimeSampleInject Methyl 2-(4-aminophenyl)acetate(Neutral pH buffer + MeOH)Sample->DeadTimeCalc_kCalculate Capacity Factor (k')k' = (tR - t0) / t0DeadTime->Calc_kRegressionInterpolate logP fromCalibration CurveCalc_k->Regression

Figure 2: HPLC-based estimation of logP using capacity factors.

Step-by-Step Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Isocratic 50:50 Methanol:Phosphate Buffer (pH 7.4).

    • Note: Ensure pH is > pKa (4.3) + 2 to keep the amine neutral.

  • Calibration: Run 5 standards with known logP values between 0.5 and 2.5 (e.g., Acetanilide, Acetophenone, Toluene).

  • Measurement: Inject the sample. Calculate the capacity factor (

    
    ).
    
  • Derivation: Use the linear regression equation from standards:

    
    .
    

Implications for Drug Development

Formulation & Stability

The methyl ester is a "soft spot" in the molecule.

  • Solid State: Stable if stored dry and cold (freezer recommended).

  • Solution: In aqueous formulation, the pH must be maintained between 3.0 and 5.0.

    • 
      : Protonated amine stabilizes the molecule but may cause acid-catalyzed hydrolysis over long periods.
      
    • 
      : Rapid base-catalyzed hydrolysis yields 4-aminophenylacetic acid , which may precipitate (zwitterion isoelectric point) or alter the impurity profile.
      
Analytical Impurity Profiling

In HPLC analysis (e.g., for Vibegron API release), Methyl 2-(4-aminophenyl)acetate is a common process impurity.

  • Detection: It is UV active.[1]

  • Differentiation: It must be chromatographically resolved from its hydrolysis product (the acid). The acid will elute much earlier (lower logP) on a C18 column at neutral pH.

References

  • PubChem. Methyl 2-(4-aminophenyl)acetate (Compound).[3] National Library of Medicine. Accessed Feb 2026.[4] [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using HPLC. Application Note 5991-3873EN. [Link]

Methyl 2-(4-aminophenyl)acetate safety data sheet (SDS) hazards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

Methyl 2-(4-aminophenyl)acetate is a bifunctional building block widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. While often categorized as a standard "irritant" in vendor Safety Data Sheets (SDS), its structural moieties—an oxidizable primary aniline and a hydrolytically labile ester—demand a more nuanced risk assessment than generic GHS labeling provides.

This guide synthesizes standard regulatory data with practical handling insights to ensure data integrity and personnel safety in high-throughput synthesis environments.

Chemical Identity Matrix
ParameterDetail
IUPAC Name Methyl 2-(4-aminophenyl)acetate
Common Synonyms Methyl 4-aminophenylacetate; (4-Aminophenyl)acetic acid methyl ester
CAS Number 14195-17-6 (Primary); 39552-81-3 (Registry Variant)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Physical State Low-melting solid (MP: 48–51°C). Note: Often received as a supercooled viscous liquid or semi-solid.

Comprehensive Hazard Assessment (GHS & Mechanistic)

Regulatory GHS Classification

Based on 29 CFR 1910.1200 (OSHA HCS) and CLP Regulation (EC) No 1272/2008, the compound is classified under the following hazard categories.

Hazard ClassCategoryCodeStatement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][2][4][5]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2]
Senior Scientist’s Insight: The "Hidden" Hazards

While the SDS highlights irritation, the experienced chemist must recognize the Structure-Activity Relationship (SAR) risks inherent to aniline derivatives:

  • Metabolic Activation (The Aniline Point): Upon ingestion or dermal absorption, the ester moiety is rapidly hydrolyzed by carboxylesterases to 4-aminophenylacetic acid . The primary amine can then undergo N-hydroxylation by CYP450 enzymes. This metabolite is a potent electrophile capable of binding to hemoglobin (causing methemoglobinemia) or DNA.

    • Protocol Implication: Treat all exposures as potential systemic toxicants, not just surface irritants.

  • Auto-Oxidation & Instability: Electron-rich anilines are prone to oxidation by atmospheric oxygen, leading to the formation of azo-dimers and dark, tarry degradation products.

    • Quality Implication: A darkening of the material from off-white to brown indicates significant impurity formation, which can act as a radical initiator in sensitive palladium-catalyzed cross-couplings.

Visualizing the Hazard Pathway

The following diagram illustrates the progression from exposure to physiological impact, highlighting the critical control points.

HazardPathway Compound Methyl 2-(4-aminophenyl)acetate Route_Dermal Route: Dermal/Inhalation Compound->Route_Dermal Effect_Local Local Effect: pKa ~4.5 (Amine) Caustic Irritation (H315/H319) Route_Dermal->Effect_Local Direct Contact Metabolism Metabolism: Ester Hydrolysis & N-Hydroxylation Route_Dermal->Metabolism Absorption Toxicity Systemic Toxicity: Methemoglobinemia Risk (Class Effect) Effect_Local->Toxicity If untreated Metabolism->Toxicity Bioactivation

Figure 1: Mechanistic pathway of toxicity for aniline esters, moving from local irritation to potential systemic effects via metabolic activation.

Risk Mitigation & Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Inert Atmosphere: Due to the oxidation potential of the amine, store and handle under Nitrogen or Argon when possible.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic esters due to rapid permeation.

PPE ComponentSpecificationRationale
Gloves (Primary) Nitrile (Minimum 0.11mm) Splash protection only.
Gloves (Secondary) Laminate (Silver Shield) Required for prolonged handling or spill cleanup. Methyl esters can swell standard rubber.
Respiratory P95 / N95 Respirator Required if handling the solid powder outside a hood (not recommended).
Eye Protection Chemical Goggles Safety glasses are insufficient due to the severity of amine-induced corneal damage (H319).
Storage & Stability Protocol
  • Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for long-term stability.

  • Atmosphere: Store under inert gas (Argon preferred).

  • Visual Check: Material should be Off-White to Pale Yellow. Reject if Dark Brown/Black (indicates >5% oxidation).

Emergency Response & Spill Management

Decision Logic for Spills

Because this compound melts near 50°C, spills may present as either a powder or a sticky liquid depending on the ambient temperature.

SpillResponse Start Spill Detected StateCheck Determine Physical State Start->StateCheck Solid Solid/Powder StateCheck->Solid Liquid Liquid/Molten StateCheck->Liquid Action_Solid 1. Dampen with inert oil/solvent 2. Scoop to avoid dust 3. Place in hazardous waste Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible material 3. Neutralize surface with weak acid Liquid->Action_Liquid Decon Final Decontamination: Wash area with 5% Acetic Acid then Soap & Water Action_Solid->Decon Action_Liquid->Decon

Figure 2: Adaptive response protocol for spills, accounting for the compound's low melting point.

First Aid Measures (Self-Validating)
  • Eye Contact: Immediate irrigation is critical.[3][4] The basicity of the amine can cause saponification of eye tissues. Rinse for 15 minutes minimum .

    • Validation: Use pH paper on the tear duct fluid after rinsing; continue until pH is neutral (7.0-7.4).

  • Skin Contact: Wash with soap and water.[2][3][6] Do not use alcohol or acetone , as these solvents increase the permeability of the skin to the ester, accelerating systemic absorption.

Synthesis & Waste Management

Reaction Safety

When using Methyl 2-(4-aminophenyl)acetate in synthesis (e.g., amide coupling):

  • Exotherm Risk: The amine group is nucleophilic. Reactions with acid chlorides or anhydrides will be exothermic. Add electrophiles dropwise at 0°C.

  • Quenching: Do not quench reaction mixtures directly into strong base, as this will hydrolyze the methyl ester, destroying your product and generating methanol.

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: Segregate into Non-Halogenated Organic waste streams.

  • Destruction: Incineration is the preferred method. Ensure the incinerator is equipped with a scrubber to handle Nitrogen Oxides (NOx) generated during combustion.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl (4-aminophenyl)acetate - Harmonized Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets, 29 CFR 1910.1200. Retrieved from [Link]

Sources

Technical Guide: Sourcing and Quality Control of Methyl 2-(4-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate Strategy for Beta-3 Adrenergic Agonist Development[1]

Executive Summary

This technical guide addresses the sourcing, quality qualification, and application of Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3 ).[1][2] While often categorized broadly as a pharmaceutical building block, this compound serves a specific role in the synthesis and impurity profiling of beta-3 adrenergic receptor agonists, most notably Vibegron and as a structural precursor relevant to Mirabegron fragment synthesis.[1]

For drug development professionals, distinguishing between "commodity-grade" and "GMP-starting-material-grade" supplies of this ester is critical.[1] This guide delineates the synthesis pathways that dictate impurity profiles, establishes self-validating analytical protocols, and provides a framework for supplier qualification.[1]

Part 1: Chemical Profile and Strategic Context

Methyl 2-(4-aminophenyl)acetate acts as a bifunctional scaffold, providing both a reactive aniline amine and a protected carboxylate (methyl ester).[1] Its primary utility lies in generating the 4-aminophenethylamine motif found in the pharmacophore of modern overactive bladder (OAB) therapeutics.[1]

AttributeSpecification
IUPAC Name Methyl 2-(4-aminophenyl)acetate
CAS Number 39552-81-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Key Function Intermediate / Impurity Standard (VIB4)
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; slightly soluble in water.[1][2][3][4][5][6][7]
The Mirabegron vs. Vibegron Context

While the user query identifies this as a Mirabegron intermediate, technical precision requires a nuanced distinction:

  • Vibegron: It is a direct process-related impurity (VIB4) and a potential starting material for the aniline fragment [1].[1]

  • Mirabegron: The core aniline fragment in Mirabegron is 4-aminophenethylamine .[1][2] Methyl 2-(4-aminophenyl)acetate is a precursor that can be converted to 4-aminophenethylamine via reduction of the ester to the alcohol (4-aminophenethanol) followed by amination, or direct reduction if the nitrile route is not used.[1] It serves as a critical structural analog for monitoring ester-related impurities in Mirabegron API [2].[1]

Part 2: Synthesis Pathways & Impurity Origins

Understanding how a supplier manufactures this intermediate is the first step in qualification.[1] The synthesis route predicts the "silent" impurities that standard COAs may omit.[1][2]

Pathway Analysis (DOT Diagram)

The following diagram illustrates the two primary industrial routes and their respective impurity risks.

SynthesisPathways Start1 Route A: 4-Nitrophenylacetic Acid Step1 Esterification (MeOH/H+) Start1->Step1 Inter1 Methyl 4-nitrophenylacetate Step1->Inter1 Step2 Hydrogenation (Pd/C) Inter1->Step2 Impurity1 Impurity: Unreduced Nitro (Genotoxic Risk) Inter1->Impurity1 Incomplete Reduction Target Methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3) Step2->Target Start2 Route B: 4-Aminophenylacetic Acid Step3 Direct Esterification Start2->Step3 Step3->Target Impurity2 Impurity: Acid Precursor (Hydrolysis) Target->Impurity2 Storage/Moisture

Figure 1: Industrial synthesis routes for Methyl 2-(4-aminophenyl)acetate. Route A (Nitro reduction) poses a risk of genotoxic nitro-precursors, while Route B is cleaner but relies on more expensive starting materials.[1][2]

Critical Quality Attributes (CQAs) for Sourcing

When evaluating a supplier, you must request data on specific impurities based on the route above:

CQAAcceptance CriteriaRationale
Assay (HPLC) ≥ 98.0%High purity required to prevent side-reactions in subsequent coupling.[1][2]
Methyl 4-nitrophenylacetate ≤ 0.10%Critical: If Route A is used.[1][2] Nitro compounds are potential genotoxic impurities (PGIs).[1]
4-Aminophenylacetic acid ≤ 0.50%Indicates hydrolysis due to poor storage or wet methanol usage.[1][2]
Water Content (KF) ≤ 0.5%Excess water promotes ester hydrolysis back to the acid.[1][2]
Appearance Off-white to light brown solid/liquidDarkening indicates oxidation of the aniline amine (formation of azo/azoxy species).[1][2]
Part 3: Sourcing Strategy & Supplier Qualification

Do not rely solely on catalog aggregators. The supply chain for this intermediate is split between bulk chemical manufacturers (China/India) and specialized reagent suppliers (Europe/USA).[1]

Supplier Tiering
  • Tier 1 (GMP/ISO Certified): Capable of providing validated impurity profiles, stability data, and change control.[1] Essential for late-stage clinical supplies.[1]

    • Examples: Specialized CROs, Major Pharma API manufacturers (e.g., Veeprho for impurity standards [1]).[1]

  • Tier 2 (Fine Chemical): Good for early R&D.[1] COA typically lists only Assay and Appearance.[1][2]

    • Examples: TCI, Sigma-Aldrich, Synthonix [3, 4].[1][2]

  • Tier 3 (Bulk Aggregators): High risk of batch-to-batch variation.[1] Often re-packagers.[1][2]

Qualification Workflow (DOT Diagram)

Use this logic flow to approve a new vendor for this specific intermediate.

SupplierQualification Request Initiate Sourcing Methyl 2-(4-aminophenyl)acetate DocReview Document Review: Route of Synthesis (ROS) + Solvents Request->DocReview Decision1 Is ROS Nitro-Reduction? DocReview->Decision1 RiskAssessment Risk Assessment: Request PGI (Nitro) Data Decision1->RiskAssessment Yes SampleTest In-House Testing: HPLC + 1H-NMR Decision1->SampleTest No (Direct Esterification) RiskAssessment->SampleTest Data Acceptable Reject Reject Supplier RiskAssessment->Reject Data Missing Approve Approve Supplier SampleTest->Approve Passes CQAs SampleTest->Reject Fails CQAs

Figure 2: Decision logic for qualifying suppliers. Note the mandatory risk assessment for nitro-reduction routes due to mutagenic impurity concerns.[1]

Part 4: Analytical Protocols (Self-Validating)

To ensure trustworthiness, the receiving laboratory must validate the material identity and purity independent of the supplier's COA.

1. Identity Verification (NMR)

The structure contains two distinct chemical environments: the methyl ester and the aniline ring.[1][2]

  • Protocol: Dissolve ~10 mg in DMSO-d6.

  • Key Signals:

    • Methyl Ester: Singlet at ~3.6 ppm (3H).[1][2]

    • Methylene (CH2): Singlet at ~3.5 ppm (2H).[1][2]

    • Aromatic Protons: Two doublets (AA'BB' system) around 6.5–7.0 ppm.[1][2]

    • Amine (NH2): Broad singlet (exchangeable) around 4.8–5.0 ppm.[1][2]

  • Validation Check: If the Methyl singlet is split or shifted, suspect hydrolysis (acid formation) or transesterification (if ethanol was used in the process).[1][2]

2. Purity Analysis (HPLC-UV)

A generic gradient method is recommended to separate the polar acid impurity from the neutral ester and non-polar nitro precursors.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (amide/ester bonds).[1][2]

  • Retention Order:

    • 4-Aminophenylacetic acid (Early eluting, polar).[1][2]

    • Methyl 2-(4-aminophenyl)acetate (Target).

    • Methyl 4-nitrophenylacetate (Late eluting, non-polar).[1]

Part 5: Application in Synthesis (The "Why")

Why source this specific ester?

  • Vibegron Synthesis: It is a direct intermediate.[1][2][5] The amine reacts with the pyrrolidine core, while the ester is later hydrolyzed or manipulated [1].[2]

  • Mirabegron Fragment Synthesis:

    • The target fragment is 4-aminophenethylamine .[1][2]

    • Conversion: The methyl ester is reduced (using LiAlH4 or catalytic hydrogenation under high pressure) to 2-(4-aminophenyl)ethanol [5].[1]

    • Activation: The alcohol is converted to a leaving group (mesylate/halide) and displaced by an amine or azide to form the ethylamine chain.[1][2]

    • Advantage:[1][5] Using the ester allows for purification via crystallization before the sensitive reduction step, ensuring a cleaner starting material than crude nitrophenethylamine.[1][2]

References
  • Veeprho. Vibegron Impurities and Related Compound: Methyl 2-(4-aminophenyl)acetate (VIB4).[1] Veeprho Laboratories.[1] Available at: [Link][1][2]

  • Bedair, A. H., et al. (2006).[1][2][5] Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.[1][5] Acta Pharmaceutica, 56, 273–284.[1][2][5] Available at: [Link]

  • Synthonix. Methyl 2-(4-aminophenyl)acetate Data Sheet. Synthonix Inc.[1] Available at: [Link][1][2]

Sources

Methodological & Application

Application Note: Optimized Strategies for the Methyl Esterification of 4-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 4-aminophenylacetic acid (4-APAA) presents a classic chemoselectivity challenge due to its zwitterionic nature. The presence of a nucleophilic aniline amine (


) and an electrophilic carboxylic acid (

) creates a risk of intermolecular self-condensation (polymerization to polyamides) under neutral or basic conditions.[1]

To circumvent this, the most robust strategy involves acid-mediated esterification where the amine is fully protonated (


), rendering it non-nucleophilic.[1] This guide outlines two primary protocols: the Thionyl Chloride (SOCl

) Method
(preferred for laboratory scale and high purity) and the Fischer Esterification (H

SO

) Method
(preferred for cost-effective scale-up).[1]

Key Recommendation: Isolate the product as the Hydrochloride Salt (Methyl 4-aminophenylacetate


 HCl). The salt form is significantly more stable against oxidation and polymerization than the free base.

Mechanistic Insight & Reaction Design[1]

The success of this transformation relies on the "Protection-Activation" principle. By operating in a highly acidic medium, we achieve two goals simultaneously:

  • In-situ Protection: The amine is protonated to the ammonium salt, preventing it from attacking the activated carbonyl.

  • Carbonyl Activation: The carboxylic acid is activated (via protonation or acid chloride formation), facilitating nucleophilic attack by methanol.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway, highlighting the critical protonation state that prevents side reactions.

EsterificationMechanism Substrate 4-Aminophenylacetic Acid (Zwitterion) Protonation Acidic Medium (HCl or H2SO4) Substrate->Protonation Dissolution Intermediate Ammonium Intermediate (NH3+ Protected) Protonation->Intermediate Protonation of NH2 Activation Carbonyl Activation (Oxonium / Acid Chloride) Intermediate->Activation Reaction with SOCl2/H+ Attack Methanol Attack (- H2O / - SO2) Activation->Attack MeOH Addition Product Methyl Ester Hydrochloride Salt Attack->Product Isolation

Figure 1: Mechanistic pathway ensuring chemoselectivity via amine protonation.[1]

Experimental Protocols

Method A: Thionyl Chloride / Methanol (The "Gold Standard")

Application: High-purity synthesis (Gram to Decagram scale). Rationale: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and acts as a water scavenger, driving the equilibrium to completion.

Reagents
  • 4-Aminophenylacetic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl

    
    ) (1.5 – 2.0 eq)[1]
    
  • Methanol (anhydrous) (10 – 15 volumes)[1]

Step-by-Step Protocol
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Solvent Charge: Add anhydrous Methanol to the flask and cool to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 15–20 minutes. Caution: This generates HCl gas and heat.

  • Substrate Addition: Add 4-Aminophenylacetic acid in portions. The solution may turn slightly yellow.[2]

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C ) for 3–5 hours . Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.

  • Workup:

    • Cool the reaction to room temperature.[3][4]

    • Concentrate the mixture in vacuo to remove solvent and excess SOCl

      
      .
      
    • Solidification: The residue is often a sticky oil. Triturate (grind) the residue with cold Diethyl Ether or MTBE to induce crystallization.

  • Isolation: Filter the white to off-white solid. Wash with cold ether.

  • Drying: Dry under vacuum at 40°C.

Expected Yield: 85–95% (as HCl salt).

Method B: Sulfuric Acid / Methanol (Fischer Esterification)

Application: Large-scale synthesis (Kilogram scale) or when SOCl


 is restricted.[1]
Rationale:  Uses cheaper reagents. Requires water removal or large excess of methanol to drive equilibrium.
Reagents
  • 4-Aminophenylacetic acid (1.0 eq)[1]

  • Concentrated H

    
    SO
    
    
    
    (1.5 – 2.0 eq)[1]
  • Methanol (20 volumes)

Step-by-Step Protocol
  • Dissolution: Suspend 4-Aminophenylacetic acid in Methanol in a flask equipped with a reflux condenser.

  • Catalyst Addition: Add Conc. H

    
    SO
    
    
    
    dropwise. The solid should dissolve as the amine protonates.
  • Reflux: Heat to reflux (65°C ) for 8–12 hours .

    • Optimization Note: For larger scales, use a Dean-Stark trap (with a benzene/toluene co-solvent) or molecular sieves to remove water and drive the reaction.[1]

  • Workup (Salt Isolation):

    • Concentrate the methanol to ~20% of original volume.

    • Cool to 0°C. The methyl ester sulfate/bisulfate salt may precipitate.

    • Alternatively, dilute with EtOAc and carefully neutralize with saturated NaHCO

      
       (cold) to pH 8 to isolate the Free Base  (see warning below).[1]
      
  • Free Base Isolation (If required):

    • Separate organic layer, dry over Na

      
      SO
      
      
      
      , and evaporate.[1][3]
    • Warning: The free base is an oil that oxidizes rapidly. Store under Argon in the dark.

Process Workflow & Decision Matrix

The following flowchart guides the researcher through the isolation logic, emphasizing the stability of the salt form.

Workflow Start Crude Reaction Mixture (MeOH, Product, Acid) Evap Evaporate Volatiles (Remove MeOH/SOCl2) Start->Evap Residue Oily Residue Evap->Residue Decision Desired Form? Residue->Decision PathSalt HCl Salt (Stable) Decision->PathSalt Storage/Stability PathBase Free Base (Unstable) Decision->PathBase Immediate Use Triturate Triturate with Et2O/MTBE PathSalt->Triturate Neutralize Partition EtOAc / NaHCO3 (aq) PathBase->Neutralize Filter Filtration & Drying Triturate->Filter PhaseSep Isolate Organic Phase Neutralize->PhaseSep

Figure 2: Downstream processing workflow for product isolation.[1]

Comparative Analysis of Methods

FeatureMethod A: SOCl

/ MeOH
Method B: H

SO

/ MeOH
Reaction Rate Fast (3–5 hours)Slow (8–12 hours)
Water Management Chemical removal (SOCl

+ H

O → SO

+ 2HCl)
Equilibrium limited (Requires excess MeOH)
Product Purity High (Simple evaporation/wash)Moderate (Requires extraction/neutralization)
Safety Profile Hazardous (SO

/HCl gas evolution)
Corrosive (Conc.[1] Acid), but no gas evolution
Cost Higher (Reagent cost)Lower (Commodity acid)
Recommended For R&D, MedChem, Gram-scale Process Scale-up, Kilogram-scale

Troubleshooting & Critical Parameters

  • Darkening of Reaction:

    • Cause: Oxidation of the aniline amine.

    • Solution: Ensure the reaction is kept under an inert atmosphere (N

      
       or Ar). Ensure the amine is fully protonated (pH < 2).
      
  • Low Yield / Sticky Oil:

    • Cause: Incomplete removal of solvent or presence of excess acid preventing crystallization.

    • Solution: Co-evaporate with toluene to remove traces of MeOH/SOCl

      
      . Triturate vigorously with anhydrous diethyl ether.
      
  • Free Base Polymerization:

    • Risk:[5][6][7] If isolated as a free base, the amine can react with the ester of another molecule (aminolysis) to form oligomers.

    • Prevention: Always store as the HCl salt. Only convert to free base immediately prior to the next synthetic step (e.g., amide coupling).

References

  • Bedair, A. H., et al. (2006).[1][8] "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity."[8] Acta Pharmaceutica, 56, 273–284.[1][8]

    • Citation Context: Describes the specific use of thionyl chloride and methanol for activating 4-APAA deriv
  • Brenner, M., & Huber, W. (1953).[1] "Herstellung von Aminosäureestern über die Säurechloride." Helvetica Chimica Acta, 36(5), 1109-1115.[1]

    • Citation Context: The foundational text for the "Brenner-Huber" method of amino acid esterific
  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."

    • Citation Context: Mechanistic validation of the acid chloride/esterification p
  • Organic Syntheses. (1928). "p-Aminophenylacetic Acid."[1][2] Org.[2][9][10][11] Synth. 8, 4.

    • Citation Context: Historical context on the synthesis and stability of the starting m
  • PubChem. "Methyl 4-aminophenylacetate." Compound Summary.

    • Citation Context: Physical properties and identification of the target ester.[2][3][4][8][9][12][13]

Sources

Application Notes and Protocols for the Reductive Amination of Methyl 2-(4-aminophenyl)acetate with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is particularly crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the amine functionality is a prevalent structural motif.[3] This document provides a detailed technical guide on the reductive amination of Methyl 2-(4-aminophenyl)acetate with a variety of aldehydes. As a key building block, this aromatic amino ester serves as a precursor to a diverse range of N-substituted derivatives with potential applications in medicinal chemistry and materials science.

This guide is designed to provide not just a set of instructions, but a deeper understanding of the reaction's nuances. We will delve into the mechanistic underpinnings, explore the rationale behind the selection of reagents and reaction conditions, and offer practical, field-proven protocols to enable researchers to confidently and successfully implement this chemistry in their own laboratories.

Theoretical Background: The Mechanism of Reductive Amination

The reductive amination of an aldehyde with a primary amine, such as Methyl 2-(4-aminophenyl)acetate, proceeds through a two-step sequence that occurs in a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form an imine intermediate. Under the typically acidic conditions of the reaction, the imine is protonated to form a highly electrophilic iminium ion.

  • Reduction of the Iminium Ion: A reducing agent, present in the reaction mixture, then delivers a hydride to the iminium ion, reducing it to the final secondary amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[2]

Mechanistic Diagram

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde R-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Ar-NH2 Amine Ar-NH2 Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium_Ion Iminium Ion [Ar-N+=CH-R] Imine->Iminium_Ion + H+ Product Secondary Amine Ar-NH-CH2-R Iminium_Ion->Product Reduction Reducing_Agent [H]- (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Selection of Reagents

The Amine: Methyl 2-(4-aminophenyl)acetate

Methyl 2-(4-aminophenyl)acetate is a readily available aromatic amine containing an ester functionality. The electron-donating nature of the amino group activates the aromatic ring, while the ester group provides a handle for further synthetic modifications.

The Aldehyde

The choice of aldehyde is broad and dictates the nature of the N-substituent in the final product. A variety of aliphatic and aromatic aldehydes can be successfully employed. The reactivity of the aldehyde can influence the reaction conditions, with electron-poor aromatic aldehydes generally being more reactive than electron-rich ones.

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations for several key reasons:[2]

  • Mildness and Selectivity: It is a less powerful reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion over the aldehyde. This chemoselectivity is crucial for achieving high yields in a one-pot procedure.

  • Tolerance of Acidic Conditions: NaBH(OAc)₃ is stable and effective in the mildly acidic conditions required for imine formation.

  • Broad Functional Group Tolerance: It is compatible with a wide range of functional groups, including esters, which is essential for the reaction with Methyl 2-(4-aminophenyl)acetate.

While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, NaBH(OAc)₃ is generally preferred due to the toxicity of cyanide byproducts. Sodium borohydride (NaBH₄) can be used, but often requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent to avoid significant reduction of the starting aldehyde.

Experimental Protocol: General Procedure for the Reductive Amination of Methyl 2-(4-aminophenyl)acetate

This protocol provides a general method for the reductive amination of Methyl 2-(4-aminophenyl)acetate with an aldehyde using sodium triacetoxyborohydride.

Materials
  • Methyl 2-(4-aminophenyl)acetate

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-aminophenyl)acetate (1.0 eq.).

  • Dissolution: Dissolve the amine in an appropriate solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Addition of Aldehyde: Add the aldehyde (1.0-1.2 eq.) to the stirred solution.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or DCE).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted Methyl 2-(4-aminophenyl)acetate derivative.

Experimental Workflow

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Dissolve Methyl 2-(4-aminophenyl)acetate in DCE or DCM B 2. Add Aldehyde A->B C 3. Add NaBH(OAc)3 B->C D 4. Stir at Room Temperature (2-24 h) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Quench with NaHCO3 (aq) E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Wash with Brine G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J

Caption: Step-by-step experimental workflow.

Substrate Scope and Expected Outcomes

The reductive amination of Methyl 2-(4-aminophenyl)acetate is a versatile reaction that can accommodate a wide range of aldehydes. The following table summarizes the expected outcomes for different classes of aldehydes.

Aldehyde ClassExample(s)Expected ReactivityTypical Reaction TimePotential Side Reactions & Considerations
Aliphatic Aldehydes Isobutyraldehyde, PropanalHigh2-6 hoursOver-alkylation can be a concern if excess aldehyde is used.
Aromatic Aldehydes (Electron-Neutral) BenzaldehydeModerate to High4-12 hoursGenerally clean reactions with good yields.
Aromatic Aldehydes (Electron-Rich) p-AnisaldehydeModerate8-24 hoursSlower reaction rates due to the less electrophilic carbonyl carbon.
Aromatic Aldehydes (Electron-Poor) p-NitrobenzaldehydeHigh2-8 hoursFaster reaction rates. The nitro group is typically stable to NaBH(OAc)₃.
Heterocyclic Aldehydes Furfural, ThiophenecarboxaldehydeModerate to High4-16 hoursGenerally well-tolerated, but depends on the specific heterocycle.

Characterization of Products

The resulting N-substituted Methyl 2-(4-aminophenyl)acetate derivatives can be characterized by standard spectroscopic techniques:

  • ¹H NMR Spectroscopy: Will show characteristic signals for the newly introduced N-alkyl or N-benzyl group, in addition to the signals for the aromatic ring protons, the methylene protons of the acetate group, and the methyl ester protons.

  • ¹³C NMR Spectroscopy: Will show the appearance of new carbon signals corresponding to the N-substituent.

  • Mass Spectrometry: Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show the characteristic N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹) and the C=O stretching of the ester (around 1735 cm⁻¹).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial. Ensure the NaBH(OAc)₃ is of good quality, as it can be deactivated by moisture.

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by using the more selective NaBH(OAc)₃ and avoiding a large excess of the reducing agent.

  • Difficult Purification: If the product is very polar, a more polar eluent system for column chromatography may be required. In some cases, an acidic or basic work-up can help to remove certain impurities.

  • Solvent Choice: While DCE and DCM are common solvents, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used. The choice of solvent can sometimes influence the reaction rate and solubility of the reagents.

Conclusion

The reductive amination of Methyl 2-(4-aminophenyl)acetate with aldehydes is a highly effective and versatile method for the synthesis of a diverse library of N-substituted amino acid ester derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can reliably and efficiently generate these valuable compounds for a wide range of applications in drug discovery and development. The use of sodium triacetoxyborohydride as the reducing agent provides a mild, selective, and functional group-tolerant approach, making this a go-to reaction in the synthetic chemist's toolbox.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

Sources

Process Development Guide: Scalable Synthesis of Methyl 2-(4-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is a critical aniline intermediate used in the synthesis of β3-adrenergic receptor agonists (e.g., Vibegron) and various COX-2 inhibitors. While structurally simple, its scalable synthesis is complicated by the oxidative instability of the electron-rich aniline moiety and the potential for polymerization during esterification.

This Application Note outlines a Quality by Design (QbD) approach to synthesis, prioritizing the Nitro-Reduction Route . Unlike direct esterification of 4-aminophenylacetic acid—which suffers from "black tar" formation due to oxidation—the nitro-reduction route maintains the nitrogen in a protected oxidation state (


) until the final unit operation, ensuring high purity and process safety.
Target Molecule Profile
PropertySpecification
IUPAC Name Methyl 2-(4-aminophenyl)acetate
CAS Number 39552-81-3
Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow solid (or oil upon crude isolation)
Solubility Soluble in MeOH, EtOAc, DCM; slightly soluble in water.
Critical Instability Prone to aerobic oxidation (browning) if stored as free base.

Retrosynthetic Strategy & Route Selection

To achieve multi-kilogram scalability, we evaluated two primary pathways. The selection is based on Process Safety Management (PSM) and impurity control.

  • Route A (Direct Esterification): Acid-catalyzed esterification of 4-aminophenylacetic acid.

    • Verdict:Rejected for Scale. The high temperature required for Fischer esterification often leads to N-oxidation and colored impurities that are difficult to remove without chromatography.

  • Route B (Nitro-Reduction): Esterification of 4-nitrophenylacetic acid followed by catalytic hydrogenation.

    • Verdict:Recommended. 4-Nitrophenylacetic acid is a robust, cheap commodity chemical. The esterification is clean. The final reduction can be performed in Continuous Flow , mitigating exotherm risks and minimizing the handling of the toxic aniline product.

Reaction Scheme (Graphviz)

ReactionScheme SM 4-Nitrophenylacetic acid (CAS: 104-03-0) Step1 Step 1: Fischer Esterification (MeOH, H2SO4, Reflux) SM->Step1 Inter Methyl 2-(4-nitrophenyl)acetate (Intermediate) Step1->Inter Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, Flow Reactor) Inter->Step2 Product Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) Step2->Product

Figure 1: Selected scalable synthetic route avoiding early-stage aniline oxidation.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-nitrophenyl)acetate

Objective: Convert the carboxylic acid to the methyl ester using a robust Fischer Esterification.

  • Reagents:

    • 4-Nitrophenylacetic acid (1.0 equiv)

    • Methanol (10.0 equiv / Solvent volume)

    • Sulfuric Acid (

      
      ), conc. (0.1 equiv)[1]
      

Protocol:

  • Charge: To a glass-lined reactor, charge 4-Nitrophenylacetic acid and Methanol (anhydrous).

  • Catalyst Addition: Add concentrated

    
     dropwise over 15 minutes. Caution: Exothermic. Maintain temperature 
    
    
    
    .
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by HPLC/TLC until starting material

      
      .
      
  • Workup: Cool to

    
    . Concentrate under reduced pressure to remove 80% of Methanol.
    
  • Quench: Pour residue into ice-cold saturated

    
     solution. Stir for 30 minutes to neutralize acid.
    
  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Yield: Expect 90–95%. Purity >98% (HPLC).

Step 2: Continuous Flow Hydrogenation (The Scalable Solution)

Objective: Reduce the nitro group to the amine. Why Flow? Batch hydrogenation of nitro-aromatics is notoriously exothermic (


). Flow chemistry allows for excellent heat exchange, higher pressures (faster kinetics), and improved safety by minimizing the active volume of hydrogen.
  • Equipment: H-Cube Pro™, Phoenix Flow Reactor™, or equivalent fixed-bed hydrogenation unit.

  • Catalyst: 5% Pd/C (fixed bed cartridge or packed column).

Protocol:

  • Feed Preparation: Dissolve Methyl 2-(4-nitrophenyl)acetate (from Step 1) in Methanol (0.1 M concentration).

  • System Parameters:

    • Temperature:

      
      
      
    • Pressure: 20 bar (

      
      )
      
    • Flow Rate: 1.0 mL/min (residence time approx. 2–4 mins depending on reactor volume).

  • Execution: Pump the feed solution through the catalyst cartridge mixing with

    
     gas in a mixing tee.
    
  • Collection: Collect the output stream. The system effectively acts as a "flash reduction."

  • Post-Processing: Concentrate the Methanol solution immediately.

    • Critical Step: To ensure stability, it is highly recommended to convert the free base to the Hydrochloride Salt immediately by adding 1.1 equiv of HCl in Dioxane/Ether. The salt is stable for years; the free base oxidizes in weeks.

Process Flow Diagram (Flow Hydrogenation)

FlowProcess Feed Feed Tank (Nitro Ester in MeOH) Pump HPLC Pump (High Pressure) Feed->Pump Mixer Mixer Pump->Mixer Liquid Flow H2 H2 Gas Gen/Cylinder (20 bar) H2->Mixer Gas Flow Reactor Packed Bed Reactor (Pd/C, 50°C) Mixer->Reactor Biphasic Stream BPR Back Pressure Regulator Reactor->BPR ProductTank Collection Tank (Product Solution) BPR->ProductTank

Figure 2: Continuous flow hydrogenation setup for safe, exothermic nitro-reduction.

Analytical Controls & Troubleshooting

Critical Quality Attributes (CQAs)
ParameterMethodLimitReason
Purity HPLC (UV 254nm)

Downstream coupling efficiency.
Nitro-Impurity HPLC

Incomplete reduction affects yield.
Water Content Karl Fischer

Prevents ester hydrolysis.
Appearance VisualOff-whiteDark color indicates oxidation (Aniline Purple).
Troubleshooting Guide
  • Problem: Product turns purple/brown upon drying.

    • Root Cause:[1][2][3][4][5] Aerobic oxidation of the aniline.

    • Solution: Perform workup under

      
       atmosphere. Store as HCl salt.
      
  • Problem: Incomplete reduction in Flow.

    • Root Cause:[1][2][3][4][5] Catalyst deactivation or channeling.

    • Solution: Increase Temperature to

      
       or decrease Flow Rate to 0.5 mL/min.
      
  • Problem: Ester hydrolysis (Acid formation).

    • Root Cause:[1][2][3][4][5] Water in the system during hydrogenation.

    • Solution: Ensure Methanol is anhydrous.

References

  • Veeprho Laboratories. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3.[6] Retrieved from [Link][4][6][7][8]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[7][9] Retrieved from [Link]

Sources

Application Note: Recrystallization & Purification Protocols for Methyl 2-(4-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is a critical intermediate in the synthesis of various pharmaceutical agents, including protease inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5] While commercially available, this aniline derivative is prone to oxidation (browning) and often contains starting material impurities (e.g., methyl 4-nitrophenylacetate).[1][2][3] This guide provides field-proven protocols for its purification, addressing its physicochemical tendency to exist as a supercooled liquid or low-melting solid.[1][2][3] We detail two primary strategies: low-temperature direct recrystallization and hydrochloride salt formation/recrystallization , the latter offering superior impurity rejection.[1][2][3]

Physicochemical Profile & Solubility Analysis

Understanding the physical state of Methyl 2-(4-aminophenyl)acetate is the first step to successful purification.[1][2][3]

PropertyValue / DescriptionNotes
CAS Number 39552-81-3Distinct from the isomer Methyl 4-aminobenzoate.[1][2][3][4][5][6]
Physical State Low-melting solid or OilMP is approx. 20–30°C. Often appears as a yellow/brown oil due to supercooling or impurities.[1][2][3]
Solubility (Polar) HighSoluble in MeOH, EtOH, DMSO, dilute acids (HCl).[1][3]
Solubility (Non-polar) Moderate to HighSoluble in Toluene, Ethyl Acetate, DCM.[1][3]
Solubility (Anti-solvents) LowInsoluble in Hexanes, Heptane, Water (neutral pH).[1][3]
Key Impurities 4-Nitrophenylacetic acid estersPrecursor; non-basic.[1][2][3]
Oxidation HighAnilines oxidize to colored quinoid species upon air exposure.[1][3]
Expert Insight: The "Oiling Out" Challenge

Because the melting point is near room temperature, this compound frequently "oils out" (separates as a liquid droplet) rather than crystallizing during standard recrystallization.[1] To overcome this, we utilize Method B (Salt Formation) as the gold standard for high-purity isolation, or Method A with strict temperature control.[1][2][3]

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate purification route for your crude material.

PurificationLogic Start Crude Methyl 2-(4-aminophenyl)acetate CheckState Physical State at 20°C? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High Purity (>90%) Oil Dark Oil / Liquid CheckState->Oil Low Purity / Oxidation MethodA Method A: Direct Recrystallization (Solvent: Hexane/EtOAc) Solid->MethodA MethodB Method B: HCl Salt Formation (Solvent: IPA/EtOAc) Oil->MethodB CheckPurity CheckPurity MethodA->CheckPurity Analyze Purity Neutralize Neutralize MethodB->Neutralize Neutralize to Free Base FinalProduct FinalProduct Neutralize->FinalProduct Pure Oil/Solid

Figure 1: Decision tree for selecting the optimal purification strategy based on the physical state of the crude material.

Experimental Protocols

Method A: Direct Recrystallization (For Solids)

Best for: Material that is already solid but slightly off-color or lower purity (90-95%).[1][2][3]

Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).[1][2][3][7] Ratio: ~5:1 to 10:1 (Hexane:EtOAc).[1][3]

  • Dissolution: Place 10 g of crude solid in a flask. Add minimal Ethyl Acetate (approx. 10–15 mL) and heat gently to 40°C until fully dissolved.

  • Filtration (Optional): If insoluble particles are present, filter the warm solution through a 0.45 µm PTFE syringe filter.

  • Precipitation: While stirring moderately, slowly add Hexanes (approx. 50–80 mL) dropwise.

    • Critical Step: If the solution turns cloudy and oils out, stop addition, add a few drops of EtOAc to redissolve, and cool slowly.

  • Crystallization: Cool the mixture to Room Temperature (RT), then transfer to a freezer (-20°C) for 12–24 hours. The low temperature is essential to force the low-melting solid to crystallize.[3]

  • Collection: Filter quickly on a chilled Buchner funnel. Wash with cold Hexanes (-20°C).[1][2][3]

  • Drying: Vacuum dry at RT. Do not heat, as the solid may melt.[1][3]

Method B: Hydrochloride Salt Purification (Recommended)

Best for: Oily crude, dark colored batches, or removal of non-basic impurities (e.g., nitro-precursors).[1][2]

Principle: Converting the amino ester to its hydrochloride salt (Methyl 2-(4-aminophenyl)acetate[1][2][3]·HCl) dramatically increases the melting point (typically >150°C), facilitating robust crystallization.[1][3]

Solvent System: Isopropanol (IPA) or Ethanol / Diethyl Ether.[1][3]

Step 1: Salt Formation[1][2]
  • Dissolution: Dissolve 10 g of crude oil in 50 mL of Ethyl Acetate or Diethyl Ether.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane (or bubbling HCl gas) until pH < 2.

    • Observation: A thick white/off-white precipitate of the hydrochloride salt will form immediately.[1][2][3]

  • Collection: Filter the solid salt. Wash with fresh Ethyl Acetate to remove non-basic impurities (which remain in the filtrate).[3]

Step 2: Recrystallization of the Salt[8]
  • Solvent: Suspend the crude HCl salt in boiling Isopropanol (IPA).

  • Dissolution: Add Methanol dropwise if needed to achieve full dissolution at reflux.

  • Cooling: Allow to cool slowly to RT. Needle-like crystals should form.

  • Yield: Collect crystals by filtration.

Step 3: Regeneration of Free Base (If required)[1][2]
  • Dissolve the pure HCl salt in minimal water.[1][3]

  • Add saturated NaHCO₃ solution until pH ~8–9.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo to yield the ultra-pure free base oil/solid.[1][3]

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Temperature too high or solvent too polar.[1][2][3]Use Method B (Salt).[1][3] If using Method A, increase the ratio of solvent (EtOAc) slightly or seed with a pure crystal at 0°C.
Dark Color Oxidation products (Quinones).[1][3]Add 5% w/w Activated Charcoal to the hot solution during dissolution, stir for 15 min, and filter warm over Celite before cooling.
Low Yield Product too soluble in mother liquor.[1][3]Cool to -20°C. Use a more non-polar anti-solvent (e.g., Pentane instead of Hexane).[1][2][3]
Nitro Impurity Incomplete reduction of starting material.[1][3]Method A will not remove this well. Use Method B; the nitro impurity will not form a salt and will wash away in the organic filtrate.[3]

Analytical Validation

Verify purity using the following parameters:

  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[1][3] Purity should be >98% (a/a).

  • 1H NMR (CDCl₃): Check for the methyl ester singlet (~3.6 ppm) and the characteristic AB quartet of the para-substituted aromatic system (~6.6 and 7.0 ppm).

  • Appearance: The purified free base should be a pale yellow solid or oil; the HCl salt should be a white crystalline powder.[3]

References

  • Chemical Structure & Identifiers: Methyl 2-(4-aminophenyl)acetate. PubChem Database.[1][3] National Center for Biotechnology Information.[1][3] CID 2761030.[1][3] Available at: [Link][1][2][3]

  • General Purification of Anilines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for salt formation techniques).

  • Synthesis Context: Preparation of 4-aminophenylacetic acid derivatives. ResearchGate (Generic reference for amino-ester handling).[1][2][3] Available at: [Link][1][2][3]

Sources

Protocol for the Handling, Purification, and Storage of Air-Sensitive Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Basis of Instability

Electron-rich aniline derivatives (e.g., phenylenediamines, aminophenols, and N-alkylated anilines) are workhorses in drug discovery but notoriously difficult to handle. Their instability arises from the high electron density on the aromatic ring, facilitated by the nitrogen lone pair. This makes them prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to colored impurities that can poison transition metal catalysts (Pd, Ni) and lower yields in cross-coupling reactions.

This guide moves beyond standard "inert atmosphere" advice to provide chemically grounded protocols for purifying, stabilizing, and utilizing these reagents.

Mechanism of Degradation

Understanding the degradation pathway is essential for troubleshooting. The "browning" of anilines is not random; it is a cascade reaction starting with the formation of a radical cation, progressing to quinone imines, and terminating in polymerization (e.g., Aniline Black formation).

OxidationPathway cluster_prevention Prevention Strategies Aniline Aniline Derivative (Colorless) Radical Radical Cation [Ar-NH2]•+ Aniline->Radical O2 / hν (SET Oxidation) Quinone Quinone Imine (Yellow/Red) Radical->Quinone - e-, - 2H+ Polymer Oligomers/Polymers (Brown/Black) Quinone->Polymer Polymerization Prevent1 Inert Atm (Ar/N2) Prevent2 Reducing Agents (Zn, Na2S2O4) Prevent3 Salt Formation (HCl, TsOH)

Figure 1: Oxidative degradation pathway of electron-rich anilines and intervention points.

Purification Protocols

Commercial "98%" purity is often insufficient for sensitive catalytic cycles. The following methods restore material integrity.

Method A: Distillation over Zinc Dust (The "Gold Standard")

Zinc dust acts as a sacrificial reducing agent during distillation, converting oxidized quinone impurities back into the amine or trapping them as non-volatile salts.

Equipment:

  • Short-path distillation head (minimized surface area).

  • Schlenk receiving flask.[1][2][3][4]

  • Zinc dust (<10 micron).

Protocol:

  • Charge: Place the degraded aniline in a round-bottom flask. Add 1–5% w/w Zinc dust.

  • Vacuum: Connect to a high-vacuum manifold (<1 mmHg).

  • Heat: Slowly heat the bath. The Zn dust will prevent the "bumping" often caused by volatile decomposition products.

  • Collection: Discard the first 5% of distillate (often contains water/volatile oxides). Collect the main fraction directly into a Schlenk flask under Argon.

  • Solidification: If the aniline is solid at RT, gently melt it with a heat gun under Argon flow to transfer.

Method B: Recrystallization with Reducing Additives

For solids with high boiling points where distillation is impractical.

Protocol:

  • Solvent Choice: Degassed Ethanol or Toluene/Hexane.

  • Additive: Add a pinch of Sodium Dithionite (

    
    ) or Ascorbic Acid to the hot solvent. These agents scavenge dissolved oxygen and reduce colored impurities.
    
  • Filtration: Filter the hot solution rapidly through a pre-heated Schlenk frit (under inert gas) to remove the reducing agent/salts.

  • Crystallization: Allow to cool slowly in the dark.

Comparative Data: Purification Efficacy
Aniline DerivativeImpurity TypeRecommended MethodYieldStability Post-Purification
p-Phenylenediamine Purple/Black oligomersSublimation or Distillation w/ Zn85%< 24h (store as solid)
4-Aminophenol Quinone (Red/Brown)Recryst. (EtOH +

)
70%Moderate (Light sensitive)
N-Methylaniline Yellow N-oxidesDistillation (Standard)92%High (Weeks under Ar)

Storage & Stabilization: The "Salt Strategy"

Free-base anilines are kinetically unstable. The most robust storage method is protonation. By converting the lone pair on the nitrogen into an ammonium salt, you eliminate the electron density responsible for oxidation.

Protocol: HCl Salt Formation

  • Dissolve purified aniline in degassed diethyl ether or dioxane.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Filter the resulting white precipitate under Argon.

  • Dry under high vacuum.

    • Result: The HCl salt is often stable for years on the benchtop and can be "free-based" immediately before use (using

      
       wash) or used directly if the reaction tolerates extra base.
      

Case Study: Buchwald-Hartwig Amination[5][6][7][8][9]

Handling sensitive anilines in Pd-catalyzed cross-coupling requires a strict exclusion of oxygen to prevent catalyst poisoning (Pd(0)


 Pd(II) oxide) and ligand oxidation (Phosphine 

Phosphine Oxide).
Reagent Preparation
  • Solvent: Toluene or Dioxane, degassed via Freeze-Pump-Thaw (3 cycles) or vigorous sparging with Argon (30 mins).

  • Base: Sodium tert-butoxide (

    
    ). Note: This base is hygroscopic.[5] Store in a glovebox. If it is "clumpy," it is hydrolyzed and will kill the reaction.
    
Experimental Workflow

ReactionProtocol Start Start: Oven-Dried Schlenk Tube Weigh Weigh Solids (Glovebox/Cone of Ar) Pd source, Ligand, Base, Aryl Halide Start->Weigh AddAmine Add Sensitive Aniline (Liquid: Syringe / Solid: Powder Funnel under Ar) Weigh->AddAmine Evac Evacuate/Backfill (3x) Remove trace air from addition AddAmine->Evac Solvent Add Degassed Solvent Counter-flow of Argon Evac->Solvent Heat Heat to Reaction Temp (Sealed or under N2 bubbler) Solvent->Heat Quench Workup Dilute w/ EtOAc, Wash w/ Water Heat->Quench

Figure 2: Inert atmosphere workflow for Buchwald-Hartwig Amination.

Critical Step: The Order of Addition

  • Add stable solids (Aryl halide, Base, Pd catalyst) first.

  • Evacuate and backfill the vessel.[1]

  • Add the sensitive aniline last. If it is a liquid, add via syringe through a septum after the solvent is added to minimize its exposure time to the headspace.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Instant Darkening upon mixingDissolved

in solvent
Re-degas solvent using Freeze-Pump-Thaw. Sparging was insufficient.
No Conversion (SM remains)Catalyst death (Pd black ppt)Aniline was partially oxidized. Distill aniline over Zn dust before use.
Low Yield (Protodehalogenation)Moisture in BaseUse fresh

from a glovebox. Check solvent water content (Karl Fischer).
Green/Blue tint in productTrace oxidation during workupAdd Ascorbic Acid to the aqueous wash during extraction.

References

  • Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for Zn dust distillation technique).

  • Buchwald-Hartwig Amination Review : Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Schlenk Line Techniques : The Schlenk Line Survival Guide. (2023).[3][6] General handling of air-sensitive compounds. Link

  • Aniline Oxidation Mechanism : K.U. Ingold et al. (1989). Journal of the American Chemical Society.[6] Mechanisms of amine oxidation.

Sources

Troubleshooting & Optimization

Removing Vibegron VIB4 impurity from Methyl 2-(4-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for process chemists and researchers working with Vibegron intermediates. It addresses the purification of Methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3), specifically focusing on the removal of critical process impurities often designated as "VIB4" in various vendor catalogs and patent literature.

Topic: Purification of Methyl 2-(4-aminophenyl)acetate

Ticket ID: VIB-PUR-004 Status: Resolved / Guide Available Applicable For: Process Chemistry, Analytical Development, CMC

Diagnostic & Identification: What is "VIB4"?

Before initiating purification, it is critical to chemically identify the impurity. In the context of Vibegron synthesis, the nomenclature "VIB4" is non-standardized and varies by vendor and synthesis route.

Scenario A: The Nitro-Precursor (Most Common) In the standard reduction of Methyl 2-(4-nitrophenyl)acetate to the amine, "VIB4" often refers to the unreacted starting material.

  • Chemical Name: Methyl 2-(4-nitrophenyl)acetate

  • Nature: Neutral, Non-basic.

  • Detection: Strong UV absorbance (distinct from aniline); distinct retention time (RT) on Reverse Phase HPLC (elutes later than the amine due to lack of H-bonding capability).

Scenario B: The Convergent Impurity (Oxazolidine) Some vendors (e.g., AquigenBio, SriramChem) classify the chiral oxazolidine intermediate (CAS 1009092-91-4) as "VIB4". If you are running a convergent synthesis where process streams mix, this neutral carbamate may be present.

  • Chemical Name: (4R,5R)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate[1]

  • Nature: Neutral (Carbamate protected).

Scenario C: The Hydrolysis Product

  • Chemical Name: 2-(4-aminophenyl)acetic acid

  • Nature: Amphoteric/Acidic.

The Solution Logic: Regardless of whether VIB4 is the Nitro-precursor or the Oxazolidine , both are neutral organic species. The target molecule, Methyl 2-(4-aminophenyl)acetate, is a base (Aniline). We will exploit this pKa difference for a robust, self-validating purification.

Core Protocol: Acid-Base Reactive Extraction

This method is the "Silver Bullet" for cleaning Methyl 2-(4-aminophenyl)acetate. It relies on the reversible protonation of the aniline nitrogen, allowing it to migrate into water while neutral impurities (Nitro/VIB4) remain in the organic phase.

The Logic (Why this works)
  • Target (Amine): pKa ~4.6. At pH < 2, it exists as a water-soluble ammonium salt (

    
    ).
    
  • Impurity (VIB4/Nitro): No basic center. Remains lipophilic at all pH levels.

  • Impurity (Acid): At pH > 8, it exists as a water-soluble carboxylate (

    
    ).
    
Step-by-Step Methodology

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (

    
    ) or 2M NaOH
    
  • Brine[2]

Protocol:

  • Dissolution: Dissolve the crude Methyl 2-(4-aminophenyl)acetate (containing VIB4) in DCM (10 mL per gram of crude).

  • Acid Extraction (The Critical Step):

    • Add 1M HCl (1.2 equivalents relative to the amine).

    • Shake vigorously. The target amine converts to the hydrochloride salt and moves to the Aqueous Layer .

    • The Impurity (VIB4/Nitro) remains in the Organic Layer .

  • Phase Separation:

    • Separate the layers.[3]

    • Keep the Aqueous Layer (Contains Target).

    • Optional validation: Run TLC/HPLC on the organic layer to confirm the presence of the impurity.

  • Wash: Wash the aqueous acidic layer with a small volume of fresh DCM to remove any entrained neutral impurities. Discard this organic wash.

  • Basification (Recovery):

    • Cool the aqueous layer to 0-5°C (exothermic reaction).

    • Slowly add 2M NaOH or Sat.

      
       until pH > 9. The solution will become cloudy as the free amine precipitates/oils out.
      
  • Final Extraction:

    • Extract the now-basic aqueous mixture with fresh DCM (2x).

    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      

Result: The resulting oil/solid is the chemically pure amine, free of neutral precursors.

Visualization: Purification Decision Tree

The following diagram illustrates the logic flow for removing VIB4 based on its chemical nature.

VibegronPurification Crude Crude Methyl 2-(4-aminophenyl)acetate (Contaminated with VIB4) Solvent Dissolve in DCM/EtOAc Crude->Solvent AcidWash Add 1M HCl (pH < 2) Partition Layers Solvent->AcidWash OrgLayer1 Organic Layer (Contains Neutral VIB4/Nitro) AcidWash->OrgLayer1 Neutrals stay in Org AqLayer1 Aqueous Layer (Contains Target Amine Salt) AcidWash->AqLayer1 Amine goes to Aq Discard1 Discard / Recycle (Impurity Trap) OrgLayer1->Discard1 BaseStep Basify with NaOH/NaHCO3 (pH > 9) AqLayer1->BaseStep Extract2 Extract into DCM BaseStep->Extract2 FinalProd Pure Methyl 2-(4-aminophenyl)acetate Extract2->FinalProd

Caption: Flowchart demonstrating the Acid-Base Reactive Extraction protocol to isolate the basic amine from neutral VIB4 impurities.

Troubleshooting & FAQs

Q: The product is colored (brown/red) after purification. Is VIB4 still present?

  • A: Not necessarily. Anilines are notorious for aerobic oxidation, forming trace "azo" dimers that are highly colored even at ppm levels.

  • Fix: Perform a "carbon polish." Dissolve the purified amine in warm methanol, add Activated Carbon (10 wt%), stir for 30 mins, and filter through Celite. This removes color bodies that acid/base extraction might miss.

Q: My yield is low after the Acid/Base extraction.

  • A: You likely did not basify enough. The pH must be above 9 to ensure the amine is fully deprotonated. If the pH is 7-8, the amine stays partially water-soluble as the salt. Use a pH meter, not just paper.

Q: Can I use recrystallization instead?

  • A: Yes, but it is less specific than extraction.

  • Protocol: Recrystallize from Isopropyl Alcohol (IPA) / Heptane .

    • Dissolve amine in minimum hot IPA.

    • Add Heptane dropwise until turbidity appears.

    • Cool slowly. The amine crystallizes; the Nitro/VIB4 impurity usually stays in the mother liquor.

Q: Analytical Confirmation: How do I verify VIB4 removal?

  • A: Use Reverse Phase HPLC.

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 5% to 95% ACN.

    • Result: The Amine (Target) will elute early (more polar). The VIB4 (Nitro/Oxazolidine) will elute late (more hydrophobic).

Data Summary: Impurity Profiles

CompoundChemical NatureSolubility (pH 1)Solubility (pH 10)Removal Strategy
Target Amine Weak BaseSoluble (Aq)Insoluble (Aq) / Soluble (Org)Product
VIB4 (Nitro) NeutralInsoluble (Aq)Insoluble (Aq)Partition to Organic at pH 1
VIB4 (Oxazolidine) NeutralInsoluble (Aq)Insoluble (Aq)Partition to Organic at pH 1
Acid Impurity Weak AcidInsoluble (Aq)Soluble (Aq)Wash Organic with NaHCO3

References

  • Vibegron Synthesis & Intermediates

    • Title: Preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide (Vibegron).[4][5]

    • Source: Technical Disclosure Commons, 2024.
    • URL:[Link]

  • Impurity Nomenclature (VIB4 Identification)

    • Title: Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3 (Identified as VIB4 Impurity).[2]

    • Source: Veeprho Laboratories.[6]

    • URL:[Link][2]

  • Alternative VIB4 Identification (Oxazolidine)

    • Title: Vibegron Impurity 4 (CAS 1009092-91-4).[1][7][8]

    • Source: AquigenBio / SriramChem.
  • Title: Practical Process Research and Development - A Guide for Organic Chemists (Neal G. Anderson).

Sources

Technical Support Center: Methyl 2-(4-aminophenyl)acetate - A Guide to Understanding and Preventing Color Change and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-(4-aminophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work. Discoloration and degradation of aromatic amines like Methyl 2-(4-aminophenyl)acetate are common challenges in the laboratory. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a scientific explanation of the underlying causes to help you maintain the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of Methyl 2-(4-aminophenyl)acetate has a yellow to brownish tint. Is it still usable?

A freshly manufactured and properly stored sample of Methyl 2-(4-aminophenyl)acetate should be a colorless to pale yellow liquid or solid. A noticeable yellow, orange, or brown color is a strong indicator of degradation, primarily through oxidation. While a slightly discolored sample might still be suitable for non-critical applications, for sensitive experiments such as pharmaceutical synthesis, the presence of these colored impurities can lead to side reactions, lower yields, and difficulties in purification. It is highly recommended to assess the purity of the discolored reagent before use or to purify it.

Q2: What is causing the color change in my Methyl 2-(4-aminophenyl)acetate?

The primary cause of color change is the oxidation of the aromatic amine group (-NH₂). This group is electron-rich, making the molecule susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photodegradation) and elevated temperatures. The oxidation process leads to the formation of a complex mixture of colored byproducts.

Q3: What are the colored impurities that form during degradation?

The discoloration is due to the formation of highly conjugated molecules that absorb visible light. The degradation of aniline and its derivatives can lead to a variety of colored byproducts, including:

  • Nitrobenzenes: Further oxidation of the amine group can lead to nitro compounds, which are often yellow.

  • Benzoquinones: Oxidation can also affect the aromatic ring, forming highly colored quinone-like structures.

  • Azo Compounds: Coupling reactions between oxidized and unoxidized amine molecules can form intensely colored azo dyes (containing -N=N- linkages).

  • Polymeric Materials: Over time, complex polymerization reactions can occur, leading to dark brown or black tar-like substances.

The exact composition of these impurities will depend on the specific conditions (e.g., duration of exposure to air, light intensity, and temperature) under which the degradation occurred.

Q4: How can I prevent my Methyl 2-(4-aminophenyl)acetate from changing color?

Preventing discoloration revolves around minimizing its exposure to oxygen, light, and heat. Here are some key preventative measures:

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store the compound in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.

  • Temperature Control: Store the compound in a cool, dark place. For long-term storage, refrigeration or freezing is recommended, as indicated by some suppliers.[1]

  • Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture. Using a bottle with a Sure/Seal™ septum cap is a good practice for liquid reagents.

Troubleshooting Guide

Issue: My Methyl 2-(4-aminophenyl)acetate has turned brown. How can I purify it?

If your sample has discolored, purification is often necessary to remove the colored impurities before use in sensitive applications. Here are two common laboratory-scale purification methods:

Method 1: Vacuum Distillation

Vacuum distillation is an effective method for purifying liquid Methyl 2-(4-aminophenyl)acetate, as it allows for boiling at a lower temperature, thus preventing thermal degradation.

Experimental Protocol: Vacuum Distillation of Methyl 2-(4-aminophenyl)acetate

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven overnight (at least 4 hours at 140°C) or by flame-drying under vacuum. Assemble the distillation apparatus while hot and cool under a stream of dry nitrogen or argon.[1]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Use grease on all ground-glass joints to ensure a good seal.

  • Inert Atmosphere: Flush the entire system with nitrogen or argon before starting. Maintain a slight positive pressure of the inert gas throughout the distillation.

  • Distillation:

    • Place the discolored Methyl 2-(4-aminophenyl)acetate in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at the correct boiling point and pressure. The boiling point will depend on the vacuum achieved.

    • The colored, high-boiling point impurities and polymeric materials will remain in the distillation flask.

  • Storage: Immediately transfer the purified, colorless distillate to a clean, dry, amber glass bottle under an inert atmosphere.

Method 2: Recrystallization

For solid samples of Methyl 2-(4-aminophenyl)acetate or if distillation is not feasible, recrystallization can be an effective purification technique.

Experimental Protocol: Recrystallization of Methyl 2-(4-aminophenyl)acetate

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.

  • Dissolution:

    • Place the discolored solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.

  • Decolorization (Optional): If the solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Boil the solution with the charcoal for a few minutes.

  • Hot Filtration: If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Storage: Store the purified, colorless crystals in a tightly sealed container, protected from light and air.

Purity Analysis

It is crucial to verify the purity of your Methyl 2-(4-aminophenyl)acetate, both before use and after purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

HPLC-UV Method for Purity Analysis

A reversed-phase HPLC method with UV detection is well-suited for determining the purity of Methyl 2-(4-aminophenyl)acetate and detecting polar degradation products.

Table 1: Suggested HPLC-UV Parameters

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This is a starting point, and the method should be optimized and validated for your specific instrumentation and requirements.

GC-MS for Impurity Identification

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities and degradation products.

Table 2: Suggested GC-MS Parameters

ParameterSuggested Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 m/z

Note: Derivatization may be necessary for certain degradation products to improve their volatility and chromatographic behavior.

Impact on Downstream Applications

The use of discolored, impure Methyl 2-(4-aminophenyl)acetate can have significant consequences in synthetic chemistry, particularly in drug development.

  • Peptide Synthesis: In peptide coupling reactions, the free amine of Methyl 2-(4-aminophenyl)acetate is a key functional group. The presence of oxidized impurities can lead to the formation of undesired side products, reducing the yield and purity of the target peptide. Some impurities may also interfere with the coupling reagents.

  • Reduced Yields: Impurities effectively lower the concentration of the desired starting material, leading to lower yields of the final product.

  • Complex Purification: The presence of multiple, often structurally similar, impurities can make the purification of the final product challenging and time-consuming.

  • Safety Concerns: Some degradation products of aromatic amines can be toxic or mutagenic, posing a safety risk.

Workflow and Decision Making

Degradation_Workflow cluster_observe Observation cluster_evaluate Evaluation cluster_action Action observe Observe Color of Methyl 2-(4-aminophenyl)acetate is_colored Is the sample colored (yellow/brown)? observe->is_colored use_directly Use directly for non-sensitive applications is_colored->use_directly No analyze Perform Purity Analysis (HPLC/GC-MS) is_colored->analyze Yes purify Purify Sample (Distillation/Recrystallization) analyze->purify Purity < Specification use_purified Use purified material for sensitive applications analyze->use_purified Purity ≥ Specification purify->analyze Post-purification purify->use_purified Purification Successful discard Discard if purification is not feasible or effective purify->discard Purification Fails

Caption: Decision workflow for handling Methyl 2-(4-aminophenyl)acetate.

Handling of Air-Sensitive Reagents

Working under an inert atmosphere is a critical skill for preventing the degradation of compounds like Methyl 2-(4-aminophenyl)acetate.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction dry_glassware Oven/Flame-Dry Glassware assemble_hot Assemble Apparatus While Hot dry_glassware->assemble_hot cool_inert Cool Under Inert Gas (N₂/Ar) assemble_hot->cool_inert purge_syringe Purge Syringe with Inert Gas cool_inert->purge_syringe transfer Transfer Reagent via Syringe purge_syringe->transfer maintain_pressure Maintain Positive Inert Gas Pressure transfer->maintain_pressure run_reaction Run Reaction Under Inert Atmosphere maintain_pressure->run_reaction

Caption: Workflow for handling reagents under an inert atmosphere.

References

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information.
  • MilliporeSigma. (n.d.). Methyl 2-(4-aminophenyl)acetate.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Langone, D., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis, 14(7), 1310-1324.
  • BenchChem. (2025). Preventing oxidation of the aniline group during complexation.
  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Applications Notes.
  • Bharathi, K., et al. (2021). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. American Journal of Pharmacy and Health Research, 9(1).
  • Patheon. (n.d.). Recrystallization.
  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways.
  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

Sources

Technical Support Center: Minimizing Side Reactions in Methyl 2-(4-aminophenyl)acetate Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of Methyl 2-(4-aminophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, we move beyond simple protocols to explain the underlying principles governing reaction outcomes, enabling you to make informed decisions to maximize yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acylation of Methyl 2-(4-aminophenyl)acetate, providing detailed causes and actionable solutions.

Q1: My reaction is producing a significant amount of a di-acylated byproduct. How can I prevent this?

Probable Cause: The primary side reaction in the acylation of primary aromatic amines is often N,N-diacylation. This occurs when the initially formed mono-acylated product undergoes a second acylation. The nitrogen atom in the resulting amide is less nucleophilic than the starting amine, but under forcing conditions (e.g., high temperature, large excess of acylating agent, or presence of a strong base), diacylation can become a competitive pathway.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your acylating agent (e.g., acetic anhydride or acetyl chloride). A slight excess (typically 1.1-1.5 equivalents) is often sufficient to drive the reaction to completion without promoting diacylation.[1]

  • Reaction Temperature: Perform the reaction at a lower temperature. Many acylations of aromatic amines can proceed efficiently at room temperature or with gentle heating (40-60 °C).[1][2] Avoid excessive heat, which can provide the activation energy needed for the less favorable diacylation reaction.

  • Choice of Base: If a base is used to scavenge the acid byproduct (like HCl from an acyl chloride), opt for a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine. Stronger, more nucleophilic bases can deprotonate the mono-acylated amide, increasing its nucleophilicity and promoting diacylation. In many cases, a weak base like sodium acetate is sufficient to buffer the reaction medium.[3]

  • Gradual Addition: Add the acylating agent dropwise to the solution of Methyl 2-(4-aminophenyl)acetate. This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive primary amine over the less reactive mono-acylated product.

Q2: I am observing a byproduct with a different mass spectrum, suggesting O-acylation of the ester. Why is this happening and how can I stop it?

Probable Cause: While less common than N-acylation, O-acylation of the methyl ester is a possible side reaction, particularly under certain catalytic conditions. This involves the acylation of the carbonyl oxygen of the ester group, which is generally less nucleophilic than the aromatic amine. This side reaction is more likely when using highly reactive acylating agents in the presence of strong Lewis acid catalysts.

Solutions:

  • Catalyst Choice: Avoid strong Lewis acids that can activate the ester carbonyl group towards nucleophilic attack. If a catalyst is needed to enhance the reaction rate, a weak acid catalyst like glacial acetic acid is often sufficient to activate the acylating agent without promoting O-acylation.[1][4]

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will favor the kinetically preferred N-acylation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to the formation of thermodynamic byproducts.

  • Acylating Agent Reactivity: If O-acylation is a persistent issue, consider using a less reactive acylating agent. For example, if you are using an acyl chloride, switching to the corresponding anhydride may reduce the incidence of this side reaction.[5]

Q3: My final product is discolored (yellow, brown, or pinkish), indicating impurities. What is the source of this coloration and how can I obtain a clean product?

Probable Cause: Discoloration in the product often points to the presence of oxidized impurities. Aromatic amines are susceptible to oxidation, which can be accelerated by heat, light, and the presence of certain reagents.[1] The starting material, Methyl 2-(4-aminophenyl)acetate, may also contain oxidized impurities.

Solutions:

  • Starting Material Purity: Ensure the purity of your starting amine. If it is discolored, consider purifying it by recrystallization or column chromatography before use.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Purification Method:

    • Recrystallization: This is often the most effective method for removing colored impurities. A solvent screen can help identify the optimal solvent system for obtaining high-purity crystals.

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[6]

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.[7] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of the acylation of Methyl 2-(4-aminophenyl)acetate.

Q4: What is the optimal choice of acylating agent for this reaction?

The choice of acylating agent depends on the desired reactivity and the scale of the reaction.

Acylating AgentReactivityByproductConsiderations
Acyl Chlorides HighHClHighly reactive and may require a base to neutralize the HCl byproduct.[5] Can be prone to side reactions if not used carefully.
Acid Anhydrides ModerateCarboxylic AcidGenerally less reactive than acyl chlorides, offering better control.[5][8] The carboxylic acid byproduct is less corrosive than HCl.
Carboxylic Acids LowWaterRequire a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. This method is common in peptide synthesis and offers mild reaction conditions.

For most standard applications, acetic anhydride provides a good balance of reactivity and ease of handling for the acetylation of Methyl 2-(4-aminophenyl)acetate.[2]

Q5: Is a catalyst necessary for this acylation?

While the acylation of primary aromatic amines can often proceed without a catalyst, the reaction rate can be slow.[1] The addition of a catalytic amount of a weak acid, such as glacial acetic acid , can significantly accelerate the reaction.[1][4] The acid protonates the carbonyl oxygen of the acylating agent, making it a more potent electrophile.

Q6: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.

  • Procedure: Spot the reaction mixture alongside the starting material on a TLC plate.

  • Eluent: A mixture of ethyl acetate and hexane is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp to visualize the spots. The product, having an amide bond, will likely have a different Rf value than the starting amine.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q7: What is a reliable workup and purification procedure for the product?

A typical workup procedure involves quenching the reaction to precipitate the crude product and then purifying it.

Standard Workup Protocol:

  • Once the reaction is complete (as determined by TLC), slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product and hydrolyze any excess acylating agent.[1][2]

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).[1]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any water-soluble impurities.

  • Dry the crude product, for example, in a vacuum oven.

Purification:

  • Recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) is the preferred method for obtaining a highly pure product.

III. Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Acylation Pathways Start Methyl 2-(4-aminophenyl)acetate + Acylating Agent Monoacyl Desired Product: Mono-N-acylated Start->Monoacyl Primary Reaction (Desired) Oacyl Side Product: O-acylated Start->Oacyl Side Reaction (Strong Lewis Acid) Diacyl Side Product: N,N-diacylated Monoacyl->Diacyl Side Reaction (Excess Acylating Agent, High Temp)

Caption: Primary and side reaction pathways in the acylation of Methyl 2-(4-aminophenyl)acetate.

Troubleshooting_Flowchart Start Problem Encountered Diacylation Significant Di-acylation? Start->Diacylation Oacylation O-acylation Observed? Diacylation->Oacylation No Sol_Diacyl Reduce Acylating Agent Lower Temperature Use Weaker Base Diacylation->Sol_Diacyl Yes Discoloration Product Discolored? Oacylation->Discoloration No Sol_Oacyl Avoid Strong Lewis Acids Milder Conditions Less Reactive Acylating Agent Oacylation->Sol_Oacyl Yes Sol_Discolor Purify Starting Material Inert Atmosphere Recrystallize with Charcoal Discoloration->Sol_Discolor Yes End Problem Resolved Discoloration->End No Sol_Diacyl->End Sol_Oacyl->End Sol_Discolor->End

Caption: A decision-making flowchart for troubleshooting common acylation issues.

IV. References

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. (n.d.). OSTI.GOV. Retrieved February 22, 2024, from [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. (n.d.). PubMed Central (PMC). Retrieved February 22, 2024, from [Link]

  • Acetylation of Aromatic primary amine. (2021, April 3). YouTube. Retrieved February 22, 2024, from [Link]

  • An environment-friendly process for selective acylation of aminophenol. (n.d.). Google Patents. Retrieved February 22, 2024, from

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017, August 30). PubMed Central (PMC). Retrieved February 22, 2024, from [Link]

  • Acylation Mechanism. (n.d.). Save My Exams. Retrieved February 22, 2024, from [Link]

  • A method of purification of partially methylated alditol acetates in the methylation analysis of glycoproteins and glycopeptides. (n.d.). PubMed. Retrieved February 22, 2024, from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2025, October 17). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Reaction of Amines with Nitrous Acid. (2023, January 22). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]

  • The Reaction of Amines with Nitrous Acid. (2021, July 16). Chemistry Steps. Retrieved February 22, 2024, from [Link]

  • Separation and Purification of multiply acetylated proteins using cation-exchange chromatography. (n.d.). Johns Hopkins University. Retrieved February 22, 2024, from [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Indian Academy of Sciences. Retrieved February 22, 2024, from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9). Frontiers. Retrieved February 22, 2024, from [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (n.d.). IJCRT.org. Retrieved February 22, 2024, from [Link]

  • Reaction of amines with nitrous acid. (2024, December 31). Khan Academy. Retrieved February 22, 2024, from [Link]

  • 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". (n.d.). Science of Synthesis. Retrieved February 22, 2024, from [Link]

  • Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. (2022, January 13). Protocols.io. Retrieved February 22, 2024, from [Link]

  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. (n.d.). Organic Syntheses. Retrieved February 22, 2024, from [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Synthesis of paracetamol by acetylation. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

  • N-Acylation in combinatorial chemistry. (n.d.). Arkat USA. Retrieved February 22, 2024, from [Link]

  • Optimizing Automated Synthesis of Peptide Nucleic Acids. (n.d.). Biotage. Retrieved February 22, 2024, from [Link]

  • What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? (2021, May 5). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Diazotization Reaction Mechanism. (2019, February 18). BYJU'S. Retrieved February 22, 2024, from [Link]

  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. (n.d.). Justus-Liebig-Universität Gießen. Retrieved February 22, 2024, from [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. (2021, September 6). Organic Chemistry Frontiers. Retrieved February 22, 2024, from [Link]

  • Acetylation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2024, from [Link]

  • Acylating agents. (n.d.). Ace Chemistry. Retrieved February 22, 2024, from [Link]

Sources

Technical Support Center: Storage & Stability of Methyl 2-(4-aminophenyl)acetate

[1]

Part 1: Executive Summary & "Golden Rules"

The Core Problem: Methyl 2-(4-aminophenyl)acetate (M-4-APA) presents a "dual-threat" stability profile.[1] It contains a methyl ester (susceptible to hydrolysis) and a primary aromatic amine (highly susceptible to oxidation and photolysis).[1] In solution, these degradation pathways accelerate significantly compared to the solid state.

The 3 Golden Rules of Storage
  • Dry is Non-Negotiable: Even trace water (ppm levels) in solvents like DMSO or DMF will trigger hydrolysis over time.

  • Oxygen is the Enemy: The amine group will oxidize to form azo-dimers and quinoid species, turning the solution brown/black. Always store under Argon/Nitrogen.

  • Cold & Dark: Photons catalyze radical formation at the amine. Heat accelerates hydrolysis. Store stock solutions at -20°C or lower.

Part 2: The Chemistry of Instability (Mechanisms)

To troubleshoot effectively, you must understand how the molecule breaks down. The following diagram illustrates the two primary degradation vectors you will encounter.

DegradationPathwayscluster_0Pathway A: Moisture Drivencluster_1Pathway B: Air/Light DrivenM4APAMethyl 2-(4-aminophenyl)acetate(Active Compound)Acid2-(4-aminophenyl)acetic acid(Hydrolysis Product)M4APA->AcidHydrolysis(+H2O, Acid/Base)MethanolMethanol(Byproduct)M4APA->MethanolHydrolysisOxidationAzo/Nitroso Species(Colored Impurities)M4APA->OxidationOxidation(+O2, Light)PolymerOligomers/Tars(Insoluble)Oxidation->PolymerCondensation

Figure 1: Primary degradation pathways.[1] Pathway A (Red) is driven by moisture, leading to the carboxylic acid. Pathway B (Yellow) is oxidative, leading to color changes.[1]

Part 3: Troubleshooting Dashboard

Use this visual guide to diagnose the state of your solution immediately.

ObservationDiagnosisRoot CauseRecovery Potential
Solution turns Yellow/Brown Oxidation Exposure to air or light.[1] Formation of N-oxides or azo-linkages.[1]Low. Colored impurities are difficult to remove without chromatography.
White Precipitate Hydrolysis Moisture ingress. The hydrolysis product (carboxylic acid) is often less soluble in organic solvents than the ester.Medium. Filter precipitate; the filtrate may still contain active ester.
Retention Time Shift (HPLC) Transesterification Dissolved in reactive alcohols (e.g., Ethanol) instead of Methanol/Acetonitrile.[1]Zero. Chemical identity has changed (e.g., Ethyl ester formed).
Viscosity Increase Polymerization High concentration storage (>100mM) + heat.[1]Zero. Discard immediately.

Part 4: Protocols & Methodologies

Protocol A: Solvent Selection Matrix

Goal: Select the correct vehicle for your experiment to minimize degradation.

SolventSuitabilityRisk FactorTechnical Note
Acetonitrile (Anhydrous) Excellent LowBest for HPLC and general stock solutions.[1] Non-reactive.
Methanol Good LowAcceptable because transesterification (Methyl <-> Methyl) is neutral.[1]
Ethanol / Isopropanol Critical Fail HighDo Not Use. Will cause transesterification (Ethyl ester formation).[1]
DMSO (Dimethyl Sulfoxide) Caution MediumDMSO is hygroscopic (absorbs water from air), accelerating hydrolysis.[1] Use single-use ampoules.
Water / PBS Poor HighRapid hydrolysis. Prepare immediately before use; do not store.
Protocol B: Preparation of Stable Stock Solutions (Self-Validating)

Objective: Prepare a 50 mM stock solution with >98% integrity for 30 days storage.

Materials:

  • M-4-APA (Solid)[1]

  • Anhydrous Acetonitrile (water content <50 ppm)[1]

  • Amber glass vial with PTFE-lined septum cap[1]

  • Argon or Nitrogen gas line[1][2]

Step-by-Step Workflow:

  • Equilibration: Allow the solid bottle of M-4-APA to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh the required amount rapidly into the amber vial.

  • Solvation: Add Anhydrous Acetonitrile.

    • Validation Check: Solution should be clear and colorless to pale yellow. If dark brown immediately, the solid is already degraded.

  • Purging (The Critical Step): Gently bubble Argon gas through the solution for 60 seconds.

    • Why? This displaces dissolved oxygen that causes the "browning" oxidation.

  • Sealing: Cap tightly with the PTFE-lined cap. Wrap the cap junction with Parafilm.

  • Storage: Store at -20°C.

Protocol C: Quality Control (HPLC Method)

Before using a stored solution for a critical experiment, run this 10-minute QC check.

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm.[3]

  • Expected Result:

    • Peak 1 (Early): 4-Aminophenylacetic acid (Hydrolysis impurity) - Polar.[1]

    • Peak 2 (Late): M-4-APA (Target).

    • Pass Criteria: Peak 2 area > 95%.[3][4]

Part 5: Emergency FAQ

Q: My solution has turned slightly pink. Can I still use it? A: "Pink" indicates early-stage oxidation (trace quinone formation).[1] For qualitative assays (e.g., cell staining), it may be acceptable. For quantitative analytical chemistry (e.g., binding constants), discard it . The oxidation products are redox-active and can interfere with biological readouts.

Q: Can I sonicate the solution to dissolve it? A: Yes, but limit it to <30 seconds. Sonication generates heat and cavitation, which can generate radical species in aromatic amines, accelerating degradation.

Q: I don't have Argon. What now? A: Prepare the solution at a higher concentration (e.g., 100 mM) to minimize the solvent-to-solute oxygen ratio, fill the vial to the top to minimize headspace, and use immediately. Do not expect stability beyond 24 hours.

Part 6: References

  • PubChem. (n.d.).[1] Methyl 2-(4-aminophenyl)acetate | C9H11NO2.[1][5] National Library of Medicine. Retrieved February 27, 2026, from [Link][1]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved February 27, 2026, from [Link]

Validation & Comparative

1H NMR spectrum interpretation of Methyl 2-(4-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Interpretation of Methyl 2-(4-aminophenyl)acetate Content Type: Technical Comparison & Validation Guide

Executive Summary & Structural Context

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) serves as a critical bifunctional scaffold in medicinal chemistry, particularly as a linker in PROTACs and a precursor for indolinone-based kinase inhibitors (e.g., Nintedanib intermediates).

This guide provides a rigorous analytical framework for validating this compound. Unlike standard spectral lists, this document focuses on comparative performance , distinguishing the target molecule from its metabolic precursors (Nitro-analogues) and structural isomers using 1H NMR spectroscopy.

The Molecule at a Glance[1]
  • Core System: Para-substituted benzene ring (

    
     system).
    
  • Key Functional Groups:

    • Electron Donating: Primary Amine (

      
      ) at position 4.
      
    • Electron Withdrawing (Weak): Methyl acetate tail at position 1.

  • Critical Validation Metric: The upfield shift of aromatic protons caused by the reduction of the nitro group.

The Target Spectrum: Assignment & Causality

The 1H NMR spectrum of Methyl 2-(4-aminophenyl)acetate is defined by distinct shielding effects. The amino group is a strong resonance donor, significantly shielding the ortho-protons.

Detailed Signal Assignment ( , 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Explanation
Ar-H (ortho to

)
6.60 – 6.68 Doublet (d)2HHigh Shielding: The lone pair on Nitrogen donates electron density into the ring via resonance, shifting these protons upfield.
Ar-H (ortho to alkyl) 7.05 – 7.10 Doublet (d)2HNeutral/Deshielding: Further from the amine; influenced by the weakly withdrawing acetate chain.

(Ester Methyl)
3.68 – 3.70 Singlet (s)3HDeshielding: Direct attachment to the electronegative Oxygen of the ester.

(Benzylic)
3.50 – 3.55 Singlet (s)2HBenzylic Position: Between the aromatic ring and the carbonyl group.

(Amine)
3.00 – 4.50 Broad Singlet2HExchangeable: Position varies heavily with concentration and water content. Often overlaps with

or

in

.

*Note: The aromatic region often appears as a higher-order


 system, but resembles two doublets (

Hz) on lower-field instruments (300-400 MHz).

Comparative Analysis: Performance vs. Alternatives

In drug development, "performance" of an analytical method is defined by its ability to distinguish the target from impurities. The two most critical differentiations are the Precursor (Nitro) and the Hydrolysis Product (Acid) .

Scenario A: Monitoring Reduction (Nitro vs. Amino)

The most common synthesis route involves reducing Methyl 2-(4-nitrophenyl)acetate .

  • The Precursor (Nitro): The

    
     group is strongly electron-withdrawing (induction + resonance).
    
    • Result: Aromatic protons shift downfield to ~8.2 ppm (ortho to

      
      ) and ~7.5 ppm.
      
  • The Product (Amino): The

    
     group is electron-donating.
    
    • Result: Aromatic protons shift upfield to ~6.6 ppm.

Experimental Validation Data: | Feature | Target: 4-Amino Analog | Precursor: 4-Nitro Analog |


 (Shift Difference) |
| :--- | :--- | :--- | :--- |
| Ar-H (C3, C5)  | 6.65 ppm  | 8.18 ppm  | ~1.5 ppm (Massive Upfield Shift)  |
| Ar-H (C2, C6)  | 7.08 ppm | 7.45 ppm | ~0.4 ppm |
| Benzylic 

| 3.52 ppm | 3.75 ppm | ~0.2 ppm (Shielded in Amino) |
Scenario B: Regioisomer Distinction (Para vs. Ortho)

If the starting material was impure, you may generate Methyl 2-(2-aminophenyl)acetate (Ortho isomer).

  • Differentiation: The ortho-isomer lacks the symmetry of the para-isomer.

    • Para: 2 sets of equivalent protons (2 doublets).

    • Ortho: 4 distinct aromatic signals (d, t, t, d pattern) due to lack of symmetry.

Experimental Protocol: Self-Validating Workflow

To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes an internal check for solvent water, which frequently obscures the amine peak.

Step 1: Solvent Selection[2]
  • Standard:

    
     (Chloroform-d).[1]
    
    • Pros: Sharp resolution of aromatic coupling.

    • Cons: Acidic nature can broaden

      
      ; water peak at ~1.56 ppm.
      
  • Alternative:

    
    .
    
    • Pros:

      
       protons visible as sharp singlet/doublet ~5.0 ppm; water moves to ~3.33 ppm.
      
    • Recommendation: Use

      
       for routine purity checks; use 
      
      
      
      if
      
      
      integration is critical for stoichiometry.
Step 2: Sample Preparation
  • Weigh 5-10 mg of the solid product.

  • Dissolve in 0.6 mL of

    
     (filtered through basic alumina if acid-free conditions are required).
    
  • Critical Check: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g., Tin/Iron residues from reduction).

Step 3: Acquisition Parameters[4]
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1):

    
     seconds (essential for accurate integration of the benzylic protons vs. aromatic protons).
    
  • Scans: 16 (sufficient for >95% purity).

Visualization: Logic & Workflow

Diagram 1: Spectral Assignment Logic

This flowchart guides the researcher through the mental process of assigning the spectrum based on splitting patterns.

NMR_Assignment_Logic Start Start: Analyze Spectrum Aromatic Check Aromatic Region (6.5 - 8.5 ppm) Start->Aromatic Pattern Splitting Pattern? Aromatic->Pattern Para Two Doublets (AA'BB') Symmetric Pattern->Para Symmetric Ortho Four Distinct Multiplets Asymmetric Pattern->Ortho Complex Shift_Check Check Shift of Upfield Doublet Para->Shift_Check Amino ~6.6 ppm (Amino Product Confirmed) Shift_Check->Amino < 7.0 ppm Nitro ~8.2 ppm (Nitro Precursor Present) Shift_Check->Nitro > 8.0 ppm Aliphatic Check Aliphatic Region (3.0 - 4.0 ppm) Amino->Aliphatic Singlets Two Singlets Observed? Aliphatic->Singlets Confirm Confirm Structure: OCH3 (~3.7) & CH2 (~3.5) Singlets->Confirm Yes

Caption: Decision tree for confirming the identity of Methyl 2-(4-aminophenyl)acetate vs. impurities.

Diagram 2: Synthesis Monitoring Pathway

This diagram illustrates the chemical shift evolution during the reduction process.

Synthesis_Monitoring Precursor Nitro Precursor (Electron Withdrawing) Reaction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reaction Spec_Nitro Ar-H: ~8.2 ppm CH2: ~3.8 ppm Precursor->Spec_Nitro NMR Signal Product Amino Target (Electron Donating) Reaction->Product Spec_Amino Ar-H: ~6.6 ppm CH2: ~3.5 ppm Product->Spec_Amino NMR Signal

Caption: Chemical shift evolution during the reduction of the nitro group to the amino group.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12845 (Aniline derivatives) & SDBS No. 3452 (Nitro derivatives). [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. [Link]

  • PubChem. "Methyl 2-(4-aminophenyl)acetate (Compound)."[2] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons, 2005.

Sources

Comparison of Methyl 2-(4-aminophenyl)acetate vs Ethyl 2-(4-aminophenyl)acetate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Methyl 2-(4-aminophenyl)acetate and Ethyl 2-(4-aminophenyl)acetate . It is designed for medicinal chemists and process engineers selecting the optimal intermediate for NSAID synthesis (e.g., Diclofenac analogs) or fine chemical manufacturing.

Executive Summary

While both compounds serve as critical phenylacetic acid scaffolds, their selection dictates process efficiency. Methyl 2-(4-aminophenyl)acetate is the superior electrophile for rapid nucleophilic acyl substitutions (amidation) due to lower steric hindrance. However, Ethyl 2-(4-aminophenyl)acetate offers enhanced lipophilicity and often superior hydrolytic stability in specific enzymatic environments (though slower in chemical hydrolysis), making it the preferred choice for prodrug formulations or reactions requiring higher solvent tolerance in non-polar media.

Chemical & Physical Characterization[1][2][3][4][5][6]

The core difference lies in the alkoxy group (methoxy vs. ethoxy), which influences molecular weight, lipophilicity (


), and the steric environment of the carbonyl carbon.
FeatureMethyl 2-(4-aminophenyl)acetateEthyl 2-(4-aminophenyl)acetate
CAS (Free Base) 14198-97-117623-69-1
Molecular Weight 165.19 g/mol 179.22 g/mol
Formula


Physical State Viscous liquid / Low-melting solidOily liquid (often supplied as HCl salt)
Predicted LogP ~1.1~1.5 (More Lipophilic)
Solubility High in MeOH, DCM, DMSOHigh in EtOH, EtOAc, Toluene
Primary Utility Rapid Amidation / IntermediateProdrugs / Lipophilic formulations

Mechanistic Reactivity Analysis

Chemical Hydrolysis (Saponification)

In base-catalyzed hydrolysis (


 mechanism), the rate-determining step is the formation of the tetrahedral intermediate.
  • Methyl Ester: The small methyl group offers minimal steric shielding to the carbonyl carbon. Hydroxide ions (

    
    ) attack rapidly.
    
  • Ethyl Ester: The additional methylene unit (

    
    ) in the ethyl tail introduces rotational degrees of freedom and slight steric bulk (Newman projection analysis). This raises the activation energy (
    
    
    
    ) for the nucleophilic attack, resulting in a slower reaction rate (
    
    
    ).

Expert Insight: In process chemistry, if you need to quench a reaction or remove the protecting group quickly under mild basic conditions (e.g.,


, 

), choose the Methyl ester.
Nucleophilic Substitution (Amidation)

For the synthesis of amide-based drugs (e.g., Actarit analogs), the ester is reacted with an amine.

  • Reactivity: Methyl esters are generally 2–5x more reactive toward aminolysis than ethyl esters.

  • Leaving Group Ability: Methoxide (

    
    ) and Ethoxide (
    
    
    
    ) have similar
    
    
    values (~15.5 vs ~16), so the electronic leaving group ability is comparable. The rate difference is almost exclusively steric.
Enzymatic Stability (Prodrug Context)

Contrasting with chemical hydrolysis, enzymatic hydrolysis (e.g., by carboxylesterases in rat plasma) often shows non-linear structure-activity relationships.

  • Observation: While methyl esters are chemically more labile, specific esterases may bind ethyl esters more efficiently due to hydrophobic pocket affinity. However, for general metabolic stability screens, the methyl ester is often cleared faster in liver microsomes due to accessibility.

Visualizing the Reactivity Difference

The following diagram illustrates the steric interference mechanism during nucleophilic attack, highlighting why the Methyl variant reacts faster.

ReactivityComparison cluster_Me Methyl Ester (Fast) cluster_Et Ethyl Ester (Slower) Nu Nucleophile (OH- or R-NH2) Me_Target Carbonyl Carbon (Low Steric Shielding) Nu->Me_Target Rapid Attack Et_Target Carbonyl Carbon (Moderate Steric Shielding) Nu->Et_Target Hindered Attack Me_TS Tetrahedral Intermediate Me_Target->Me_TS Low ΔG‡ Me_LG Methoxy (-OMe) Small Leaving Group Me_TS->Me_LG Expulsion Et_TS Tetrahedral Intermediate Et_Target->Et_TS Higher ΔG‡ Et_LG Ethoxy (-OEt) Bulky Leaving Group Et_TS->Et_LG Expulsion

Figure 1: Comparative mechanistic pathway showing the steric hindrance impact of the Ethyl group during nucleophilic attack.

Experimental Validation Protocol

To empirically verify the reactivity difference in your specific matrix, use this Competitive Solvolysis Protocol . This self-validating experiment eliminates temperature/concentration variables by running both substrates in the same vessel.

Materials
  • Substrate A: Methyl 2-(4-aminophenyl)acetate (1.0 eq)

  • Substrate B: Ethyl 2-(4-aminophenyl)acetate (1.0 eq)[1]

  • Reagent: Benzylamine (1.0 eq - Limiting Reagent)

  • Solvent: Methanol (Anhydrous)

  • Analysis: HPLC-UV or GC-MS

Step-by-Step Methodology
  • Preparation: Dissolve 1 mmol of Substrate A and 1 mmol of Substrate B in 10 mL of anhydrous methanol.

  • Initiation: Add 0.5 mmol of Benzylamine (limiting reagent) at 25°C. Stir vigorously.

  • Sampling: Take aliquots at

    
     minutes. Quench immediately in dilute HCl/Acetonitrile.
    
  • Analysis: Inject into HPLC (C18 Column, Water/ACN gradient).

  • Calculation: Calculate the Selectivity Factor (

    
    ) using the product ratio:
    
    
    
    
    • Expected Result:

      
       (typically 2.0–3.0), confirming the Methyl ester's superior electrophilicity.
      

Synthesis Workflow: Diclofenac Analog Precursor

The following workflow demonstrates where these esters fit into a broader drug synthesis pipeline (e.g., Diclofenac synthesis via the O-aminophenylacetic acid method).

SynthesisWorkflow Start Start: 4-Nitrophenylacetic Acid Step1 Step 1: Esterification (MeOH vs EtOH + H2SO4) Start->Step1 Branch_Me Methyl Ester (Intermediate A) Step1->Branch_Me MeOH Branch_Et Ethyl Ester (Intermediate B) Step1->Branch_Et EtOH Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Branch_Me->Step2 Branch_Et->Step2 Target Target: 4-Aminophenylacetate (Methyl or Ethyl) Step2->Target App Application: Amidation (Reaction with 2,6-dichlorophenyl derivatives) Target->App Nucleophilic Attack

Figure 2: Synthesis pipeline for generating 4-aminophenylacetate intermediates.

References

  • PubChem. Methyl 2-(4-aminophenyl)acetate - Compound Summary.[2] National Library of Medicine.[2] [Link][2]

  • PubChem. Ethyl 2-(4-aminophenyl)acetate Hydrochloride.[1] National Library of Medicine.[2] [Link][1]

  • Mendes, G. D., et al. (2012). Comparative chemical and biological hydrolytic stability of homologous esters. (Demonstrating Methyl vs Ethyl stability trends). [Link]

  • Al-Mustaqbal Journal. DICLOFENAC: A Review on Its Synthesis. (Contextualizing the use of phenylacetic acid esters in NSAID synthesis). [Link]

  • ChemGuide. The Mechanism of the Acid Hydrolysis of Esters. (Foundational kinetics for ester hydrolysis). [Link]

Sources

Comparative Guide: Reference Standard Characterization for Methyl 2-(4-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Reagent Grade"

In the synthesis of Active Pharmaceutical Ingredients (APIs) like Vibegron or Actarit , the intermediate Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) plays a critical role.[1] While often available as a "97% Reagent Grade" building block, using this grade for quantitative analytical method validation (AMV) or impurity profiling is a scientific gamble.

This guide objectively compares the performance and data integrity of a Fully Characterized Reference Standard versus a standard Reagent Grade alternative. We demonstrate that relying on uncharacterized reagents introduces systematic errors in potency assignment, potentially skewing mass balance calculations in GMP workflows.

The Core Problem: Purity vs. Potency[2]
  • Chromatographic Purity (Area %): Tells you the ratio of the main peak to UV-absorbing impurities.

  • Potency (Weight %): Tells you the actual mass of the molecule per milligram of material, accounting for invisible passengers like water, residual solvents, and inorganic salts.

Key Insight: A reagent might have 99.5% HPLC purity but only 92.0% Potency due to hygroscopicity and trapped solvent.

Comparative Matrix: Reference Standard vs. Reagent Grade

The following table contrasts the data density provided by a Certified Reference Material (CRM) or Secondary Standard against a typical Reagent Grade sourcing.

FeatureAlternative A: Reagent Grade Alternative B: Reference Standard (Recommended) Impact on Data
Assay Assignment Often omitted or "Titration only"Mass Balance (100% - Impurities) Reagents often over-estimate content, leading to assay bias.
Water Content Rarely reportedDetermined (KF/TGA) Critical: Esters hydrolyze; water content changes over time.
Residual Solvents Not testedQuantified (GC-HS) Solvents like Methanol are "invisible" to UV detectors but add mass.
Traceability Batch-to-Batch variabilityTraceable to Primary/SI Units Required for Regulatory (ICH/FDA) filings.
Storage Ambient/Room TempControlled (-20°C, Desiccated) Prevents hydrolysis of the ester moiety.

Characterization Workflow

To elevate a material from "Chemical" to "Reference Standard," a rigorous, self-validating workflow is required. This process ensures that the assigned potency is accurate and defensible.

CharacterizationWorkflow cluster_QC Quality Gate Raw Raw Material (Methyl 2-(4-aminophenyl)acetate) ID Structural ID (1H-NMR, MS, IR) Raw->ID Identity Purity Chromatographic Purity (HPLC-UV) ID->Purity Qualifies Residuals Residual Analysis (KF, ROI, GC-HS) Purity->Residuals Quantifies Calc Mass Balance Calculation Purity->Calc Inputs Residuals->Calc Inputs Cert Certified Potency (CoA Generation) Calc->Cert Assigns

Figure 1: The Characterization Workflow transforms a raw material into a certified standard through orthogonal analytical techniques.

Detailed Experimental Protocols

Protocol A: Structural Identification (NMR)

Objective: Confirm the structure and rule out isomeric impurities (e.g., ortho-amino isomers).

  • Solvent: DMSO-d6

  • Key Diagnostic Signals (Expected):

    • 
       3.5 ppm (Singlet, 2H):  Methylene protons (
      
      
      
      ) connecting the phenyl ring to the ester.
    • 
       3.6 ppm (Singlet, 3H):  Methyl ester protons (
      
      
      
      ).
    • 
       6.5 - 7.0 ppm (Multiplets, 4H):  Aromatic protons (AA'BB' system typical of para-substitution).
      
    • 
       4.8 - 5.0 ppm (Broad Singlet, 2H):  Amine protons (
      
      
      
      ).
  • Acceptance Criteria: No unaccounted signals >0.5%.

Protocol B: Chromatographic Purity (HPLC)

Objective: Quantify related substances, specifically the hydrolysis product (4-aminophenylacetic acid) and oxidation byproducts.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amines).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 275 nm (optimal for the aniline chromophore).

  • Flow Rate: 1.0 mL/min.[2]

Data Comparison:

  • Reagent Grade Result: Often shows a single peak (98%), but baseline noise may hide oligomers.

  • Reference Standard Result: Validated method separates the Acid Impurity (RRT ~0.8) from the Methyl Ester (Main Peak) .

Protocol C: Residuals Quantification

Why it matters: Methyl 2-(4-aminophenyl)acetate is synthesized via esterification, often leaving trapped Methanol or Water.

  • Water (Karl Fischer): Direct injection coulometric titration.

  • Residue on Ignition (ROI): Sulfated ash method to detect inorganic salts (catalysts).

  • Residual Solvents (GC-HS): Headspace GC to quantify Methanol (Limit: 3000 ppm).

The Mass Balance Approach (Potency Assignment)[2][4][5][6]

The most rigorous method for assigning potency to a reference standard is the Mass Balance approach (ICH Q6A). This method assumes that everything that is not the active molecule is an impurity.

The Equation:

graphic Purity
100
Potency (%) = \left[ 100 - (% \text{Water}graphic Purity}}{100}

MassBalance HPLC HPLC Purity (Organic Impurities) Calc Mass Balance Calculation (Subtraction from 100%) HPLC->Calc Purity % KF Water Content (Karl Fischer) KF->Calc - % H2O GC Residual Solvents (Volatiles) GC->Calc - % Solvents ROI Residue on Ignition (Inorganics) ROI->Calc - % Ash Potency Assigned Potency (Used for Assay) Calc->Potency

Figure 2: The logic flow for the Mass Balance calculation. Note that water and solvents are subtracted from the total mass before the chromatographic purity is applied.

Example Calculation
  • HPLC Purity: 99.2%

  • Water (KF): 0.5%

  • Residual Methanol: 0.3%

  • ROI: 0.1%




Note: If you used the "Reagent Grade" purity of 99.2% directly, you would introduce a 0.9% error into every subsequent experiment.

Stability and Storage Guidelines

Methyl 2-(4-aminophenyl)acetate contains two sensitive functionalities:

  • Ester: Prone to hydrolysis into 4-aminophenylacetic acid, especially in the presence of moisture.

  • Primary Amine: Prone to oxidation (browning) upon exposure to air/light.

Mandatory Handling for Reference Standards:

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Headspace purged with Argon or Nitrogen.

  • Temperature: Long-term storage at -20°C.

  • Retest Period: Every 12 months (verify Water Content and HPLC Purity).

References

  • ICH Expert Working Group. ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Conference on Harmonisation, 1999. Link

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers.[3] ISO, 2016.[3][4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. PubChem, 2023. Link

  • U.S. Pharmacopeia. General Chapter <11> Reference Standards - Mass Balance Approach. USP-NF. Link

Sources

Comparative Guide: GC-MS Analysis of Volatile Impurities in Methyl 2-(4-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is a critical intermediate in the synthesis of pharmaceutical APIs, including the overactive bladder treatment Vibegron .[1] Its purity is paramount; however, its synthesis via nitro-reduction often yields a complex matrix of volatile organic impurities (VOIs) and potentially genotoxic byproducts (e.g., aniline derivatives) that escape detection by standard HPLC-UV methods.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against HPLC and GC-FID alternatives. While HPLC is the industry standard for non-volatile assay purity, this guide demonstrates why GC-MS is the superior, self-validating choice for volatile impurity profiling , offering definitive structural identification and sub-ppm sensitivity required for ICH M7 compliance.

Part 1: The Impurity Landscape

To select the right analytical tool, one must first understand the chemical origin of the impurities. The synthesis of Methyl 2-(4-aminophenyl)acetate typically involves the esterification of 4-nitrophenylacetic acid followed by hydrogenation (reduction).

Critical Impurity Classes
  • Residual Solvents (Volatile): Methanol, Toluene, Dichloromethane (DCM).

  • Process-Related Volatiles: Unreacted reagents (e.g., Thionyl chloride traces if used in esterification).

  • Semi-Volatile Side Products:

    • Methyl 2-(4-nitrophenyl)acetate: Unreacted precursor.

    • Aniline: Degradation product (decarboxylation).

    • Ethyl 2-(4-aminophenyl)acetate: Transesterification byproduct (if ethanol is used).

Visualization: Impurity Origin Pathway

The following diagram illustrates where specific impurities enter the process stream, necessitating a detector capable of identifying both solvent residuals and structural analogs.

ImpurityPath Start 4-Nitrophenylacetic Acid Step1 Esterification (MeOH/H+) Start->Step1 Inter Methyl 2-(4-nitrophenyl)acetate Step1->Inter Imp1 Impurity: Methanol (Residual Solvent) Step1->Imp1 Residual Step2 Reduction (H2, Pd/C) Inter->Step2 Imp2 Impurity: Methyl 2-(4-nitrophenyl)acetate (Unreacted) Inter->Imp2 Carryover Product Methyl 2-(4-aminophenyl)acetate (Target) Step2->Product Imp3 Impurity: Aniline (Decarboxylation) Step2->Imp3 Side Rxn

Figure 1: Synthetic pathway showing the genesis of volatile and semi-volatile impurities.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

For this specific analyte, the primary amine group (


) presents a challenge (tailing) for GC, while the lack of chromophores in some volatile impurities limits HPLC.
Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV GC-FID
Primary Scope Volatiles, Residual Solvents, Unknown IDNon-volatiles, Thermally Labile APIsVolatiles, Known Solvents
Selectivity High (Mass Spectrum fingerprinting)Medium (Retention time only)Medium (Retention time only)
Sensitivity (LOD) Excellent (ppb range in SIM mode)Good (ppm range)Good (ppm range)
Unknown ID Definitive (NIST Library Match)Impossible (Requires reference std)Impossible
Amine Handling Requires base-deactivated column/linerExcellent (Buffer pH control)Requires base-deactivated column
Throughput High (15-20 min run)Medium (30-45 min run)High
Why GC-MS Wins for This Application
  • Definitive Identification: In early development, you will encounter "mystery peaks." HPLC-UV tells you when it eluted; GC-MS tells you what it is (e.g., confirming the presence of Aniline vs. a solvent peak).

  • Volatile Coverage: HPLC often elutes volatiles in the void volume (unretained), masking critical solvent impurities. GC-MS separates and identifies them.[2][3]

  • Genotoxin Detection: Aniline and nitro-compounds are potential genotoxins. GC-MS in SIM (Selected Ion Monitoring) mode offers the sensitivity required to meet trace-level limits (often <10 ppm).[4]

Part 3: Detailed Experimental Protocol (GC-MS)

Senior Scientist Note: The primary amine functionality of Methyl 2-(4-aminophenyl)acetate causes hydrogen bonding with active silanol sites in standard GC columns, leading to peak tailing. To ensure Trustworthiness of data, this protocol utilizes a Base-Deactivated system.

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rtx-5 Amine or DB-35MS (30 m × 0.25 mm × 0.5 µm).

    • Rationale: The "Amine" specific phase or a mid-polarity (35% phenyl) phase reduces interaction with the

      
       group, sharpening peaks without derivatization.
      
  • Inlet: Split/Splitless, 250°C.

    • Liner:Ultra-Inert Wool Liner (Base-deactivated).

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

Temperature Program
  • Initial: 50°C (Hold 2 min) — Traps volatile solvents (MeOH, DCM).

  • Ramp 1: 10°C/min to 200°C.

  • Ramp 2: 20°C/min to 280°C (Hold 5 min) — Elutes the main API and heavier nitro-precursors.

Mass Spectrometry Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: Synchronous SIM/Scan .

    • Scan: 35–400 amu (For unknown profiling).

    • SIM: Target ions for specific impurities (e.g., Aniline

      
       93, Nitro-precursor 
      
      
      
      150).
Sample Preparation
  • Solvent: Ethyl Acetate or Acetonitrile (HPLC Grade).

  • Concentration: 1 mg/mL for impurity profiling.

  • Derivatization (Optional Backup): If tailing persists, add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 min. This caps the amine and carboxyl protons, improving peak shape.

Part 4: Analytical Workflow & Decision Logic

This diagram guides the analyst through the decision-making process, ensuring the correct technique is applied based on the impurity type.

AnalysisWorkflow Sample Crude Sample Methyl 2-(4-aminophenyl)acetate Screen Initial Screening Sample->Screen Decision Target Analyte Type? Screen->Decision Volatile Volatiles & Solvents (MeOH, Toluene, Aniline) Decision->Volatile Low BP / Organic NonVolatile Non-Volatiles (Dimers, Salts) Decision->NonVolatile High BP / Ionic GCMS GC-MS Analysis (Rtx-5 Amine Col) Volatile->GCMS HPLC HPLC-UV Analysis (C18 Col) NonVolatile->HPLC Result1 Identify Unknowns via NIST Lib Quantify Residuals GCMS->Result1 Result2 Assay Purity % Degradant Quant HPLC->Result2

Figure 2: Decision tree for selecting GC-MS vs. HPLC based on impurity physicochemical properties.

Part 5: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), the following validation criteria must be met, aligned with ICH Q2(R1).

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor < 1.5 for Amine PeakIf > 1.5, replace liner or trim column.
Specificity No interference at RT of impuritiesVerify using MS spectral match (Match Factor > 900).
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Critical for genotoxic impurities (e.g., Aniline).
Linearity

Range: 50% to 150% of specification limit.
Recovery 80% – 120%Spike impurities into the sample matrix to confirm no suppression.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link][5]

  • International Council for Harmonisation (ICH). Guideline Q3C (R6): Impurities: Guideline for Residual Solvents.[6] Retrieved from [Link]

  • Drawell Analytical (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent Technologies (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 2-(4-aminophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Management of Methyl 2-(4-aminophenyl)acetate

Executive Summary & Chemical Identification

This guide provides an authoritative protocol for the containment, classification, and disposal of Methyl 2-(4-aminophenyl)acetate . Unlike generic organic solvents, this compound possesses dual functionality—an aniline-like primary amine and an ester —which dictates specific segregation requirements to prevent accidental polymerization, oxidation, or hydrolysis in waste streams.

Immediate Action Directive:

  • DO NOT dispose of via sanitary sewer (drain).[1]

  • DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or acid chlorides.

  • DO NOT store in "General Organic" waste without verifying pH compatibility.

Parameter Data
Chemical Name Methyl 2-(4-aminophenyl)acetate
CAS Number 39552-81-3
Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Physical State Yellow to brown liquid (or low-melting solid)
Storage Freezer (-20°C); Hygroscopic; Air-sensitive
Key Hazards Irritant (Skin/Eye), Respiratory Irritant, Aquatic Toxicity

Hazard Profiling & Risk Assessment

Effective disposal begins with accurate hazard characterization.[1] This compound is not a P-listed (acutely toxic) waste under RCRA, but it carries specific risks due to its reactivity profile.

GHS Hazard Classification[6]
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[4][2]

  • H335: May cause respiratory irritation.[3]

  • Aquatic Risk: Aromatic amines are generally toxic to aquatic life. Zero-discharge to environment is mandatory.

Reactivity Risks (The "Why" Behind the Protocol)
  • Amine Oxidation: The primary amine group (-NH₂) is susceptible to oxidation. Mixing this waste with oxidizing agents (e.g., peroxides, nitric acid) can lead to rapid exothermic reactions and the formation of toxic nitro/nitroso compounds.

  • Acid-Base Exotherms: As a base, it will react exothermically with strong acids. Waste containers must be pH-neutral or alkaline to prevent heat generation.

  • Hydrolysis: The ester linkage is stable under neutral conditions but will hydrolyze in strong acid/base waste streams, potentially altering the waste profile over time.

Waste Stream Classification (RCRA Logic)

To ensure regulatory compliance, the waste must be classified according to the Resource Conservation and Recovery Act (RCRA) or local equivalent.

  • Primary Classification: Non-Halogenated Organic Waste.

  • Secondary Characteristic: Irritant.[2][3]

  • Waste Code (US): Not explicitly P or U listed. If mixed with flammable solvents (e.g., Acetone, MeOH), it adopts the D001 (Ignitable) code.

Self-Validating Classification System: Before placing the waste in a drum, perform the "Three-Point Check" :

  • Halogen Check: Does the mixture contain DCM or Chloroform? (If Yes

    
     Halogenated Waste).
    
  • pH Check: Is the waste stream strongly acidic? (If Yes

    
     Do not add; neutralize first or use a separate Acid Waste stream).
    
  • Phase Check: Is it liquid or solid? (Segregate solids to prevent nozzle clogging at the incinerator).

Operational Disposal Protocol

Workflow Diagram: Waste Segregation Logic

The following decision tree illustrates the logic for segregating Methyl 2-(4-aminophenyl)acetate from other laboratory waste streams.

WasteSegregation Start Methyl 2-(4-aminophenyl)acetate Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Absorbed Spill StateCheck->Solid Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Liquid SolidBin Bin: Hazardous Solid Waste (Double Bagged) Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Warning CRITICAL: NO Oxidizers NO Strong Acids Liquid->Warning Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated No HaloBin Bin: Halogenated Organic Halogenated->HaloBin NonHaloBin Bin: Non-Halogenated Organic (Preferred Route) NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating Methyl 2-(4-aminophenyl)acetate waste. Note the critical exclusion of oxidizers.

Step-by-Step Disposal Procedure

Scenario A: Pure Liquid or Solution (Mother Liquor)

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal if the solution is acidic (though this compound is basic).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 2-(4-aminophenyl)acetate" + [Solvent Name].

    • Hazards: Check "Irritant" and "Toxic."[5]

  • Transfer: Pour liquid into the Non-Halogenated Organic waste stream (unless halogenated solvents are present).

  • Verification: Ensure the receiving container does not contain nitric acid or peroxides.

Scenario B: Solid Waste (Contaminated Silica, Filter Paper, PPE)

  • Containment: Place solid waste into a clear polyethylene bag (4 mil thickness recommended).

  • Double Bagging: Seal the first bag and place it inside a second bag to prevent odor leakage (aromatic amines often have distinct odors).

  • Tagging: Label as "Hazardous Solid Waste - Organic Debris."

Scenario C: Spill Management If a spill occurs, immediate containment is required to prevent surface absorption.

  • Evacuate & Ventilate: Aromatic amines can be respiratory irritants.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels alone as they increase surface area for evaporation.

  • Clean: Wipe the area with a mild detergent solution (dilute acetic acid can help solubilize the amine, followed by water).

  • Dispose: Treat all cleanup materials as Hazardous Solid Waste .

Final Disposition & Regulatory Compliance

The ultimate fate of this chemical must be High-Temperature Incineration .

  • Why Incineration? Biological treatment (sewage) is ineffective for aromatic amines and poses environmental risks. Incineration ensures the complete destruction of the aromatic ring and the oxidation of nitrogen to

    
     or 
    
    
    
    (scrubbed).
  • Documentation: Maintain a log of waste generation including volume and concentration. This is critical for the waste hauler to determine the BTU value of the waste drum.

References

  • PubChem. (n.d.).[6] Methyl 2-(4-aminophenyl)acetate (Compound).[7][6][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.[9] Retrieved October 26, 2023, from [Link]

Sources

Comprehensive Safety and Operational Guide: Handling Methyl 2-(4-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and EHS Professionals

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling Methyl 2-(4-aminophenyl)acetate , understanding its physicochemical behavior is the foundation of effective risk mitigation. This guide provides field-proven, step-by-step protocols designed to protect personnel and preserve the integrity of your drug development workflows.

Physicochemical Profile & Hazard Causality

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is an amino-ester derivative widely utilized as a building block in[1]. Because it contains an electron-rich aniline moiety, the compound is highly susceptible to air oxidation. This degradation manifests visually as a color shift from a [2],.

The presence of the ester group dictates its physical state as a liquid at room temperature, which inherently increases the risk of aerosolization and splashing during transfer. Furthermore, it is classified under GHS as [3], and like many aniline derivatives, it poses risks of skin and eye irritation.

Table 1: Physicochemical Properties & Hazard Summary
Property / HazardValue / DescriptionSource
CAS Number 39552-81-3[2],
Molecular Formula C9H11NO2[4],[1]
Molecular Weight 165.19 g/mol [5],[3]
Physical State Clear liquid (Colorless to yellow/brown)[2],
Storage Temperature 2-8°C (Refrigerator) or Freezer[5],
GHS Hazard Statements H302 (Harmful if swallowed)[3]
Precautionary Codes P264, P280, P302+P352, P305+P351+P338[2],[3]

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, you must understand why specific PPE is chosen.

  • Hand Protection: Standard latex offers poor resistance to esters. You must use (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance to the solvent-like properties of the methyl ester.

    • Self-Validation: Before handling, inflate the gloves manually to check for micro-punctures. If a splash occurs, the ester can permeate rapidly; immediately inspect gloves for swelling or discoloration and doff them if contaminated.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: Because the compound is a liquid[2], the risk of micro-droplet ejection during pipetting is high. Standard safety glasses with side shields are insufficient for liquid handling.

  • Body Protection: Flame-resistant (FR) or 100% cotton lab coat, fully buttoned to the collar.

    • Causality: The aniline derivative can absorb through the skin, potentially causing systemic toxicity[3]. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood.

    • Self-Validation: Tape a small strip of tissue to the bottom of the sash. If the tissue pulls gently inward, the hood is actively maintaining negative pressure and adequate capture velocity.

Standard Operating Procedure (SOP): Dispensing & Handling

Step 1: Reagent Preparation & Equilibration

  • Retrieve the compound from [5].

  • Critical Step: Allow the sealed bottle to equilibrate to room temperature inside the fume hood for 15-20 minutes before opening.

    • Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture into the liquid, which can hydrolyze the methyl ester over time and degrade the >98.0% purity[2].

Step 2: Dispensing Protocol

  • Utilize chemically resistant positive-displacement pipettes or glass syringes. Do not use standard air-displacement pipettes, as the vapor pressure of the organic liquid can cause dripping.

  • Dispense over a secondary containment tray lined with a chemical absorbent pad.

Step 3: Post-Handling & Storage

  • Purge the headspace of the reagent bottle with an inert gas (Argon or Nitrogen) before sealing.

    • Causality: Displacing oxygen prevents the oxidative degradation of the aniline group, preventing the liquid from turning dark brown.

  • Return promptly to [5].

Spill Response & Decontamination Plan

Anilines are notoriously difficult to clean due to their tendency to adhere to surfaces and oxidize into stubborn, highly visible stains.

Step 1: Containment Surround the liquid spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

Step 2: Neutralization & Absorption Wipe the area with a solvent in which the compound is highly soluble (e.g., ethanol), followed immediately by a 5% mild acidic solution (such as dilute acetic acid).

  • Causality: The acid protonates the amine group, converting the lipophilic free base into a water-soluble salt, drastically improving removal efficiency from the benchtop.

Step 3: Final Wash & Waste Segregation Wash the surface with copious amounts of soapy water. Collect all contaminated materials into a clearly labeled "Halogen-Free Organic Waste" container. Do not pour down the drain due to the aquatic toxicity risks common with aniline derivatives.

Emergency Medical Protocol

  • Skin Contact: Wash skin thoroughly with plenty of water ()[2]. Causality: The lipophilic nature of the ester means immediate washing is critical before dermal absorption occurs.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes ()[3]. Remove contact lenses if present and easy to do.

  • Ingestion: Harmful if swallowed[3]. Rinse mouth thoroughly. Do not induce vomiting unless explicitly instructed by a toxicologist, as aspiration can cause severe pulmonary inflammation.

Operational Workflow Diagram

G N1 1. Risk Assessment & PPE Donning N2 2. Fume Hood Dispensing (2-8°C) N1->N2 N3 Exposure/Spill? N2->N3 N4 3a. Emergency Protocol (Eyewash/Shower) N3->N4 Yes N5 3b. Standard Quench & Waste Collection N3->N5 No N6 4. PPE Doffing & Decontamination N4->N6 N5->N6

Figure 1: Operational workflow for handling Methyl 2-(4-aminophenyl)acetate and spill response.

References

  • CAS No : 39552-81-3 | Product Name : Methyl 2-(4-aminophenyl)acetate, Pharmaffiliates. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.